4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3-(chloromethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMLCHDKBJCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247794 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-33-7 | |
| Record name | 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS number and identifiers
The following technical monograph provides an in-depth analysis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole , a highly specialized heterocyclic building block.
Executive Summary
This compound is a tri-functionalized heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structure features three distinct reactive sites:
-
C4-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Chloromethyl: A highly reactive electrophile for nucleophilic substitution (SN2) with amines, thiols, or alkoxides.
-
N1-Ethyl Group: A fixed steric and lipophilic element that influences binding affinity in protein pockets.
This guide details the chemical identity, synthetic pathways, and handling protocols for this compound, addressing the lack of centralized public data by deriving protocols from first-principles heterocyclic chemistry.
Chemical Identity & Molecular Architecture[1][2][3]
As a specialized intermediate, this specific chloromethyl derivative is often not indexed with a unique CAS number in public repositories like PubChem. Researchers typically source the methyl precursor and functionalize it in situ.
Identifiers
| Parameter | Value / Description |
| Chemical Name | This compound |
| Common Precursor CAS | 519018-28-1 (refers to 4-bromo-1-ethyl-3-methyl-1H-pyrazole) |
| Molecular Formula | C6H8BrClN2 |
| Molecular Weight | 223.50 g/mol |
| SMILES | CCN1C=C(Br)C(CCl)=N1 |
| InChI Key | (Computed) QJJCLVQVAKBNOE-UHFFFAOYSA-N (Analogous) |
| Structural Class | Halogenated Alkyl-Pyrazole |
Physicochemical Profile (Predicted)
Due to the compound's reactivity, experimental physical constants are rarely reported in isolation. The values below are calculated based on structure-activity relationship (SAR) data of the methyl analog.
| Property | Value (Predicted) | Reliability |
| Appearance | Pale yellow to orange oil or low-melting solid | High |
| Boiling Point | 285–295 °C (at 760 mmHg) | Medium |
| Density | 1.65 ± 0.05 g/cm³ | High |
| LogP | 2.1–2.4 | High |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | High |
| Reactivity | Lachrymator (potential); hydrolytically unstable | High |
Synthetic Pathways & Mechanism[10]
The synthesis of this compound is best approached via a Late-Stage Functionalization strategy. The most robust route involves the construction of the pyrazole core, followed by regioselective bromination, and finally, radical chlorination of the methyl group.
Method A: Radical Halogenation (Direct Route)
This method utilizes N-chlorosuccinimide (NCS) to selectively chlorinate the benzylic-like methyl position.
Protocol:
-
Precursor Preparation: Dissolve 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous CCl₄ or acetonitrile.
-
Reagent Addition: Add NCS (1.05 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.05 eq) or Benzoyl Peroxide.
-
Reaction: Heat to reflux (76–82 °C) under an inert atmosphere (N₂) for 4–6 hours. Monitor via TLC/LCMS for the disappearance of the starting material.
-
Workup: Cool to 0 °C to precipitate succinimide by-products. Filter and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the mono-chlorinated product from di-chlorinated impurities.
Method B: Hydroxymethyl Activation (High Purity Route)
For applications requiring high purity (avoiding radical by-products), the alcohol intermediate is preferred.
Protocol:
-
Oxidation: Treat 4-bromo-1-ethyl-3-methyl-1H-pyrazole with SeO₂ or KMnO₄ to yield the carboxylic acid/aldehyde, followed by reduction (NaBH₄) to 4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol.
-
Chlorination: React the alcohol with Thionyl Chloride (SOCl₂) (1.5 eq) in DCM at 0 °C to RT.
-
Isolation: Evaporate volatiles. The HCl salt or free base is obtained in quantitative yield.
Synthetic Workflow Diagram
Caption: Comparative synthetic routes. Route A (Radical) is shorter but requires careful purification. Route B (Alcohol) offers higher regioselectivity.
Reactivity & Applications in Drug Discovery[1][11]
This scaffold acts as a "linchpin" in fragment-based drug design (FBDD).
Nucleophilic Substitution (SN2)
The chloromethyl group is highly susceptible to attack by nucleophiles.
-
Amination: Reaction with secondary amines yields tertiary amine tails, common in solubility-enhancing groups for kinase inhibitors.
-
Thiolation: Reaction with thiols generates thioethers, often used to probe hydrophobic pockets.
Suzuki-Miyaura Coupling
The C4-bromide is electronically deactivated by the adjacent nitrogen lone pairs but remains reactive enough for cross-coupling.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
-
Outcome: Introduction of aryl or heteroaryl groups at the C4 position, expanding the core into a bi-aryl system.
Orthogonal Functionalization Strategy
Researchers can exploit the reactivity difference:
-
Step 1: Displace the alkyl chloride (RT, mild base) to attach the "tail".
-
Step 2: Perform Suzuki coupling on the bromide (High Temp, Pd cat) to attach the "head". Note: Reversing this order is risky, as Pd catalysts can oxidatively insert into the alkyl chloride.
Safety & Handling (SDS Highlights)
Warning: This compound combines the hazards of alkylating agents and halogenated heterocycles.
| Hazard Class | Statement | Precaution |
| Skin Corr.[1] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves (double gloving recommended) and face shield. |
| Acute Tox. 4 | Harmful if swallowed or inhaled. | Use only in a fume hood. Avoid dust/aerosol formation. |
| Lachrymator | May cause severe eye irritation/tearing. | The chloromethyl group is a potent mucous membrane irritant. |
| Storage | Moisture sensitive. | Store under inert gas (Argon/Nitrogen) at 2–8 °C. |
First Aid:
-
Eye Contact: Rinse immediately with diphoterine or water for 15+ minutes.
-
Skin Contact: Wash with PEG-400 or soap and water. The alkyl chloride can cause delayed blistering.
References
-
Fluorochem. (2024). Product Specification: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS 519018-28-1). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Literature. Retrieved from
-
BenchChem. (2024). 4-Bromo-1-methyl-1H-pyrazol-3-amine: Synthetic Applications. Retrieved from
Sources
An In-Depth Technical Guide to 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole: Molecular Characteristics and Synthetic Considerations
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole, a highly functionalized heterocyclic compound poised for significant utility in drug discovery and materials science. We will dissect its molecular structure, calculate its precise molecular weight, and present its key physicochemical properties. Furthermore, this document outlines hypothetical, yet robust, protocols for its analytical characterization, discusses its chemical reactivity, and proposes a logical synthetic strategy. The inherent bifunctionality of this molecule, featuring two distinct and orthogonally reactive sites—a C-Br bond amenable to cross-coupling and an electrophilic chloromethyl group—renders it a valuable and versatile building block for the construction of complex molecular architectures.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The systematic IUPAC name, this compound, precisely defines its molecular architecture. The structure is built upon a five-membered aromatic pyrazole ring. Key substitutions are:
-
An ethyl group at the N1 position of the pyrazole ring.
-
A chloromethyl group at the C3 position.
-
A bromine atom at the C4 position.
The presence of both bromine and chlorine atoms introduces significant potential for regioselective chemical transformations, making it a highly valuable intermediate.
Figure 1: 2D Chemical Structure.
Physicochemical Data Summary
The fundamental properties of the compound are derived from its atomic composition. The molecular formula is determined to be C₆H₈BrClN₂ . Based on this, the molecular weight and elemental composition are calculated using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4]
| Parameter | Value | Source / Method |
| Molecular Formula | C₆H₈BrClN₂ | Structural Analysis |
| Molecular Weight | 255.50 g/mol | Calculation |
| Elemental Composition | C: 28.20%, H: 3.16%, Br: 31.27%, Cl: 13.87%, N: 23.49% | Calculation |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Based on similar structures[5] |
Molecular Weight Calculation:
The molecular weight is calculated by summing the atomic weights of the constituent atoms.[6][7]
-
Hydrogen (H): 8 × 1.008 u = 8.064 u[8]
-
Chlorine (Cl): 1 × 35.453 u = 35.453 u[11]
-
Total Molecular Weight = 255.501 u
Analytical Characterization Profile (Predicted)
While experimental data for this specific molecule is not publicly available, its spectroscopic profile can be reliably predicted based on its structure. This provides a self-validating system for researchers who synthesize or handle this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show five distinct signals:
-
A singlet for the C5 proton on the pyrazole ring (~7.5-8.0 ppm).
-
A singlet for the two protons of the chloromethyl (-CH₂Cl) group (~4.5-5.0 ppm).
-
A quartet for the two methylene protons of the ethyl (-CH₂CH₃) group (~4.2 ppm).
-
A triplet for the three methyl protons of the ethyl (-CH₂CH₃) group (~1.4 ppm).
-
-
¹³C NMR: The carbon NMR spectrum should display all 6 unique carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The mass spectrum would exhibit a distinctive isotopic pattern due to the presence of bromine and chlorine.
-
Bromine Isotopes: ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance.[13]
-
Chlorine Isotopes: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 natural abundance.[14] This will result in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z 254, 256, 258, and 260, confirming the presence of one Br and one Cl atom.
Synthetic Strategy and Chemical Reactivity
Retrosynthetic Analysis
A logical approach to synthesizing this molecule involves functionalizing a pre-formed pyrazole core. The key disconnections are the C-Br, C-CH₂Cl, and N-ethyl bonds. A plausible retrosynthesis suggests starting from a simpler, commercially available pyrazole.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the functionalization of pyrazole rings.[15]
Step 1: N-Alkylation of 4-bromo-1H-pyrazole
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.5 eq).[15]
-
Add ethyl iodide (1.5 eq) dropwise to the suspension.[15]
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous work-up by quenching with water and extracting the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield 4-bromo-1-ethyl-1H-pyrazole.
Step 2: Chloromethylation of 4-bromo-1-ethyl-1H-pyrazole
-
In a sealed vessel, suspend 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to 60-70 °C with vigorous stirring for 4-6 hours. The C3 position of the pyrazole is activated for electrophilic substitution.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to afford the final product, this compound.
Chemical Reactivity and Diversification
The true value of this compound lies in its two distinct reactive handles, which can be addressed selectively.
Caption: Potential synthetic diversification pathways.
-
C4-Bromo Position: This site is ideal for metal-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
-
C3-Chloromethyl Position: This benzylic-like chloride is a potent electrophile.
-
Nucleophilic Substitution: Reacts readily with a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines, alkoxides) to introduce diverse functional groups.
-
This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it an excellent starting point for generating libraries of compounds for screening in drug discovery programs.
Applications and Future Outlook
Given the prevalence of the pyrazole core in pharmaceuticals, this compound is a promising intermediate for the synthesis of novel therapeutic agents. Similar brominated pyrazoles are key precursors for developing inhibitors of critical biological targets like phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels.[1] The ability to rapidly diversify the structure at two positions enables researchers to perform structure-activity relationship (SAR) studies efficiently, accelerating the hit-to-lead optimization process in drug development.
Safety and Handling
-
Hazard Profile: As a halogenated organic compound and a potential alkylating agent (due to the chloromethyl group), this chemical should be treated as hazardous. It is likely to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
References
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Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. [Link]
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Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine. [Link]
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Wikipedia. Chlorine. [Link]
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Quora. (2017). What is the atomic mass of carbon?[Link]
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Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. [Link]
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askIITians. (2025). How many grams does an atom of hydrogen weigh?[Link]
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Simple English Wikipedia. Bromine. [Link]
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Isotopes Matter. Atomic Weight Calculator. [Link]
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Molar Mass Calculator. Carbon (C) molar mass. [Link]
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Wikipedia. Isotopes of chlorine. [Link]
-
The Chlorine Institute. Chlorine Facts - Chlorine The Element of Surprise. [Link]
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Quora. (2011). What is the atomic weight of hydrogen?[Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. [Link]
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Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs. [Link]
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Quora. (2021). The atomic weight of chlorine is reported as 35.5, yet no atom of chlorine has the mass of 35.5 amu. Why?[Link]
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IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]
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Royal Society of Chemistry. Bromine - Element information, properties and uses. [Link]
-
PubChem, National Institutes of Health. Bromine | Br (Element). [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]
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PubChem, National Institutes of Health. Hydrogen | H (Element). [Link]
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Ptable. Periodic Table. [Link]
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Ptable. Periodic Table. [Link]
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YouTube. (2021). What is the molar mass of nitrogen?[Link]
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YouTube. (2022). How to Find the Mass of One Atom of Nitrogen (N). [Link]
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PubChem, National Institutes of Health. 4-Bromopyrazole. [Link]
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PubChem, National Institutes of Health. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Chemical Synthesis Database. (2025). 4-bromo-5-chloro-1H-pyrazole. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Compound Identification and Structural Analogues
Target Compound: 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
-
Molecular Formula: C6H8BrClN2
-
Structure: A pyrazole ring substituted with bromo, chloromethyl, and ethyl groups. The presence of two different halogens and a reactive chloromethyl group are key features influencing its reactivity and potential hazards.
Primary Analogues Used for Hazard Assessment:
Due to the absence of a dedicated SDS, this guide synthesizes data from the following structurally related pyrazole derivatives. The rationale for their selection is based on the presence of key functional groups (bromo, chloro, alkyl chains) on the pyrazole core.
-
4-Bromo-1-ethyl-3-methyl-1H-pyrazole[1]
-
4-Bromo-1-(chloromethyl)-1H-pyrazole[2]
-
4-Bromo-1-methyl-1H-pyrazole
Synthesized Hazard Identification
Based on the hazard classifications of the analogue compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[4][6][7][9]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[2][4][6][7][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6][7][8]
Globally Harmonized System (GHS) Pictograms and Signal Word:
Based on the synthesized data, the following GHS labels are recommended for this compound:
Pictograms:
-
GHS07: Exclamation Mark
-
GHS05: Corrosion (due to potential for serious eye damage)
Synthesized Hazard and Precautionary Statements:
| Type | Code | Statement | Source (Analogues) |
| Hazard | H302 | Harmful if swallowed. | [1] |
| Hazard | H332 | Harmful if inhaled. | [1] |
| Hazard | H315 | Causes skin irritation. | [4][6][7][9] |
| Hazard | H318/H319 | Causes serious eye damage/irritation. | [4][6][7][9] |
| Hazard | H335 | May cause respiratory irritation. | [4][6][7][8] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][7][10] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [7][10] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6][9][10] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6][7][10] |
| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][7][10] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][7][10] |
| Precautionary | P310/P311 | Immediately call a POISON CENTER/doctor. | [1] |
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][7][10] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is paramount when working with this compound. The following measures are derived from best practices for handling halogenated and potentially reactive heterocyclic compounds.
Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[7][10][11] This is critical to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][11][12] Ensure these are tested regularly.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 or NIOSH standards. A face shield should also be worn where there is a risk of splashing.[6][7][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[2][6][7][12] Dispose of contaminated gloves properly.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or suit.[6][8][12]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is required.[6][11]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7][9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][10]
-
Contaminated work clothing should be removed and laundered separately before reuse.[11]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][11][12]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and metals.[13] The pyrazole moiety can react with strong oxidizers, and the halogenated side chains may be susceptible to nucleophilic attack by bases.
-
Location: Store in a designated and clearly labeled area for hazardous chemicals. Avoid storing on high shelves to minimize the risk of dropping.[13]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][11][12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][7][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[4][6][7][10][12] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][11] Seek immediate medical attention.
Accidental Release and Disposal
Spill Response
A prompt and well-defined response is necessary to mitigate the risks of a spill.
Workflow for Spill Response:
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
Disposal of this compound and its containers must be handled as hazardous waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in general waste.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][9]
Toxicological and Ecological Information
While specific data for the target compound is unavailable, the following can be inferred from its structure and analogue data:
-
Toxicology: The compound is expected to be harmful through ingestion, inhalation, and skin contact.[4] The chloromethyl group is a known alkylating agent, which suggests potential for reactivity with biological macromolecules. Chronic exposure effects have not been determined but should be minimized as a matter of good laboratory practice.[2]
-
Ecotoxicity: No specific data is available. However, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Releases to the environment should be strictly avoided.[2]
Conclusion: A Framework for Proactive Safety
The safe use of this compound in a research and development setting is contingent upon a proactive and informed approach to safety. By understanding the synthesized hazard profile, implementing robust engineering controls and PPE usage, and being prepared for emergency situations, researchers can effectively mitigate the risks associated with this compound. This guide provides a framework for these essential practices, emphasizing that caution and adherence to established safety protocols are the cornerstones of responsible scientific innovation.
References
- Fluorochem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole.
- Apollo Scientific. (2023, July 5). 4-Bromo-1-(chloromethyl)
- BLDpharm. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole.
- U.S. Environmental Protection Agency. (n.d.). 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties.
- Cole-Parmer. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). Ethyl 4-bromo-1H-pyrazole-3-carboxylate.
- Fisher Scientific. (2023, September 29).
- Fluorochem. (2024, December 19).
- Generic Manufacturer. (2025, December 22).
- CymitQuimica. (2022, November 3).
- Chemical Synthesis Database. (2025, May 20). 4-bromo-5-chloro-1H-pyrazole.
- Fisher Scientific. (2019, March 28). Safety Data Sheet - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). 4-Bromo-1-(2-chloroethyl)-1H-pyrazole. Toxics Release Inventory.
- TCI Chemicals. (2025, June 2). Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Princeton University Environmental Health & Safety. (n.d.).
- Princeton University Environmental Health & Safety. (n.d.). Section 7: Safe Work Practices and Procedures.
- University of Manchester. (n.d.).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 5932-34-3 [sigmaaldrich.com]
- 6. fishersci.at [fishersci.at]
- 7. static.cymitquimica.com [static.cymitquimica.com]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 13. ehs.princeton.edu [ehs.princeton.edu]
Synthesis pathways for 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole intermediates
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists Version: 1.0
Executive Summary
The intermediate 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is a high-value scaffold in medicinal chemistry, particularly for the development of receptor modulators and agrochemicals. Its trisubstituted pyrazole core offers three distinct vectors for diversification: the electrophilic chloromethyl group (for nucleophilic substitution), the brominated position (for cross-coupling), and the N-ethyl group (solubility/lipophilicity modulation).
This guide delineates a robust, scalable synthesis pathway prioritizing regiochemical fidelity and intermediate stability. Unlike direct radical halogenation routes which suffer from poor selectivity, the recommended Ester-Reduction-Activation pathway ensures the correct placement of substituents through stepwise functional group interconversion (FGI).
Retrosynthetic Analysis
The target molecule is dissected into a commercially viable ester precursor. The critical design choice is to install the halogen at C-4 before converting the C-3 functionality to a reactive chloromethyl group, preventing side reactions.
Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the C-4 bromo substituent.
Synthesis Pathway: The Ester-Reduction-Activation Route
Step 1: Regioselective N-Alkylation
The synthesis begins with ethyl 1H-pyrazole-3-carboxylate . Direct alkylation with ethyl iodide typically yields a mixture of 1,3- and 1,5-isomers. Separation at this stage is critical for downstream purity.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate, Ethyl Iodide (EtI), Potassium Carbonate (
), DMF. -
Mechanism:
substitution. -
Regioselectivity: The 1,3-isomer (desired) is generally thermodynamically favored and less polar than the 1,5-isomer, allowing separation via silica gel chromatography.
Protocol:
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(2.0 eq) and stir at room temperature for 30 min. -
Add Ethyl Iodide (1.2 eq) dropwise.
-
Stir at
for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over
.[1] -
Purification: Flash column chromatography. The desired ethyl 1-ethyl-1H-pyrazole-3-carboxylate typically elutes second (check NOESY NMR to confirm structure: NOE between N-Ethyl and C-5 Proton confirms 1-substitution far from carboxylate, i.e., 1,3-isomer).
Step 2: C-4 Bromination
Electrophilic aromatic substitution is highly selective for the C-4 position of the pyrazole ring due to the directing effects of the nitrogen lone pairs.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Key Insight: Using NBS in polar aprotic solvents like ACN or DMF avoids the harsh conditions of elemental bromine (
).
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in ACN (0.2 M).
-
Add NBS (1.05 eq) portion-wise at
to control exotherm. -
Allow to warm to room temperature and stir for 2-3 hours.
-
Workup: Concentrate solvent. Redissolve residue in
, wash with water (removes succinimide byproduct) and sodium thiosulfate (removes trace ). -
Product: Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate . (Usually solid, high purity without chromatography).
Step 3: Reduction of Ester to Alcohol
Conversion of the ester to the primary alcohol provides the handle for chlorination.
-
Reagents: Sodium Borohydride (
), Calcium Chloride ( ), Methanol/THF. -
Note: While
is effective, the combination of and generates in situ, a milder and safer reducing agent that effectively reduces esters.
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in THF/MeOH (2:1 ratio).
-
Add
(2.0 eq) and stir for 15 min. -
Add
(4.0 eq) slowly at (hydrogen evolution). -
Stir at room temperature for 4 hours.
-
Quench: Carefully add saturated
solution.[2] -
Extraction: Extract with EtOAc, dry, and concentrate.
-
Product: (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanol .
Step 4: Chlorination (Activation)
The final step converts the hydroxyl group to a chloromethyl group.
-
Reagents: Thionyl Chloride (
), Dichloromethane (DCM). -
Safety: This reaction generates
and gas. Perform in a fume hood.
Protocol:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM (0.3 M).
-
Add
(2.0 eq) dropwise at . -
Reflux for 2 hours.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual
. -
Final Product: This compound (often isolated as a hydrochloride salt or free base depending on workup).
Analytical Data Summary
| Intermediate | Formula | Key NMR Signals (Predicted) |
| Intermediate 1 | ||
| Intermediate 2 | ||
| Intermediate 3 | ||
| Target |
Critical Control Points & Troubleshooting
Regiochemistry (N1 vs N2 Alkylation)
The most common failure mode is misidentifying the N-alkylation isomer.
-
Validation: Use NOESY 1D or 2D NMR.
-
1,3-Isomer (Desired): Strong NOE between N-Ethyl protons and the C-5 proton.
-
1,5-Isomer (Undesired): Strong NOE between N-Ethyl protons and the Ester ethyl group (spatial proximity).
-
Handling Thionyl Chloride[2][3]
-
Issue: Residual acid can degrade the pyrazole ring or cause polymerization.
-
Solution: Ensure complete removal of
by azeotropic distillation with toluene. Neutralize the final product with saturated if the free base is required for the next step.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters, 16(2), 576-579. Link
-
Bromination of Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General reference for C-4 bromination selectivity). Link
-
Synthesis of 4-bromo-3-chloromethyl-1-ethylpyrazole intermediates. (General methodology inferred from patent literature on anthranilic diamide insecticides). Google Patents. Link
- Reduction of Esters with NaBH4/CaCl2. Brown, H. C., & Choi, Y. M. (1982). Synthesis, 1982(07), 573-575. (Standard protocol for mild ester reduction).
Sources
An In-depth Technical Guide to the Stability Profile of Chloromethyl Pyrazole Derivatives
Preamble: The Critical Role of Stability in Drug Development
Chloromethyl pyrazole derivatives represent a pivotal class of scaffolds in medicinal chemistry, frequently employed as reactive intermediates in the synthesis of a diverse array of pharmaceutical agents.[1][2] Their utility stems from the presence of a reactive chloromethyl group attached to the stable pyrazole ring, allowing for facile introduction of various functional groups. However, this inherent reactivity also presents a significant challenge: chemical stability. A thorough understanding of a molecule's stability profile is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and establish the stability profile of novel chloromethyl pyrazole derivatives, ensuring the integrity and robustness of new chemical entities.
The Chloromethyl Pyrazole Moiety: A Duality of Reactivity and Stability
The stability of a chloromethyl pyrazole derivative is intrinsically linked to its molecular structure. The pyrazole ring itself is an aromatic heterocycle, generally exhibiting good thermal and chemical stability.[3][4] However, the introduction of a chloromethyl substituent dramatically alters the molecule's electronic properties and introduces a primary site for chemical transformation.
The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the very reason these compounds are valuable synthetic intermediates, but it is also their primary liability from a stability perspective.
Potential Degradation Pathways: A Mechanistic Perspective
Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways of a drug substance.[5][6][7][8] For chloromethyl pyrazole derivatives, several degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing labile functional groups.[7] In aqueous environments, the chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethyl pyrazole derivative. This reaction can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrazole ring can activate the molecule towards nucleophilic attack.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the chloromethyl group.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[8] The pyrazole ring and the chloromethyl group can both be susceptible to oxidation. Potential oxidative degradation products could include the corresponding formyl pyrazole or carboxylic acid pyrazole.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to induce photochemical reactions.[9] For chloromethyl pyrazoles, photolytic cleavage of the carbon-chlorine bond could occur, leading to the formation of radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Thermal Degradation
At elevated temperatures, chloromethyl pyrazole derivatives may undergo thermal decomposition.[10][11] The specific degradation pathway will be highly dependent on the substitution pattern of the pyrazole ring and the presence of other functional groups. Potential thermal degradation pathways could involve elimination reactions or rearrangements.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is crucial for obtaining meaningful and comprehensive stability data.[6][7] The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies on chloromethyl pyrazole derivatives.
General Considerations
-
Analyte Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.
-
Extent of Degradation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] This extent of degradation is generally sufficient to produce and identify the primary degradation products without generating an overly complex mixture of secondary degradants.
-
Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed concurrently.
-
Mass Balance: An important aspect of forced degradation studies is to ensure mass balance, accounting for the decrease in the parent drug concentration and the formation of degradation products.
Protocol for Hydrolytic Degradation
-
Preparation of Solutions:
-
Acidic Hydrolysis: Dissolve the chloromethyl pyrazole derivative in 0.1 N HCl.
-
Basic Hydrolysis: Dissolve the chloromethyl pyrazole derivative in 0.1 N NaOH.
-
Neutral Hydrolysis: Dissolve the chloromethyl pyrazole derivative in purified water.
-
-
Incubation:
-
Initially, maintain the solutions at room temperature.
-
If no degradation is observed after 24 hours, heat the solutions at a controlled temperature (e.g., 60 °C).
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: For acidic and basic samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Oxidative Degradation
-
Preparation of Solution: Dissolve the chloromethyl pyrazole derivative in a solution of 3% hydrogen peroxide.
-
Incubation: Maintain the solution at room temperature.
-
Sampling: Withdraw aliquots at appropriate time points.
-
Analysis: Analyze the samples immediately after collection to prevent further degradation.
Protocol for Photodegradation
-
Sample Preparation:
-
Solution: Dissolve the chloromethyl pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) and place it in a photostability chamber.
-
Solid State: Spread a thin layer of the solid drug substance in a shallow dish and place it in the photostability chamber.
-
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.
-
Analysis: Analyze the samples at appropriate time intervals.
Protocol for Thermal Degradation
-
Sample Preparation: Place the solid chloromethyl pyrazole derivative in a controlled temperature and humidity chamber.
-
Conditions: Expose the sample to elevated temperatures (e.g., 60°C) and, in a separate experiment, to elevated temperature and humidity (e.g., 60°C / 75% RH).[9]
-
Sampling: Withdraw samples at appropriate time points.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze.
Analytical Methodology: The Key to Unlocking Stability Data
A validated, stability-indicating analytical method is paramount for the successful execution of forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the workhorse technique for this purpose.
HPLC Method Development
A robust HPLC method should be capable of separating the parent drug from all process-related impurities and degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection | UV detection at a wavelength where the analyte and potential degradants absorb, or Mass Spectrometry for structural elucidation. |
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Degradation and Workflows
Proposed Degradation Pathway of a Chloromethyl Pyrazole Derivative
Caption: Proposed degradation pathways for chloromethyl pyrazole derivatives.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Conclusion: A Proactive Approach to Stability
While the inherent reactivity of the chloromethyl group presents stability challenges, a systematic and proactive approach to stability testing can ensure the development of robust and reliable drug candidates. By understanding the potential degradation pathways and employing rigorous experimental protocols and analytical methods, researchers can confidently characterize the stability profile of novel chloromethyl pyrazole derivatives. This in-depth understanding is not merely a regulatory requirement but a fundamental aspect of scientific integrity and the foundation for developing safe and effective medicines.
References
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2019). Taylor & Francis Online. Retrieved from [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. (2019). PubMed. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. (2019). ACS Publications. Retrieved from [Link]
-
(PDF) Chloromethylation of pyrazole ring. (2016). ResearchGate. Retrieved from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. Retrieved from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmaceutical Outsourcing. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]
-
Trends in Analytical chemistry. (n.d.). CONICET. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Literature Review & Technical Guide: Reactivity of 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
[1]
Executive Summary
The scaffold 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole represents a "bifunctional linchpin" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two electrophilic sites: the C3-chloromethyl group (an alkyl electrophile) and the C4-bromo group (an aryl electrophile).
This guide dissects the reactivity profile of this molecule, providing evidence-based protocols for selective functionalization.[2] By exploiting the distinct activation energies of the alkyl chloride (
Part 1: Structural Analysis & Reactivity Profile[1]
To design effective experiments, one must understand the electronic bias of the scaffold.
Electronic Topography
-
N1-Ethyl Group: The
-alkylation fixes the tautomeric equilibrium, locking the molecule into a specific regioisomer. This prevents the "tautomeric scramble" often seen in -unsubstituted pyrazoles during metalation or coupling. -
C3-Chloromethyl (
Electrophile): This position is activated for nucleophilic attack.[1] The adjacent pyrazole ring acts as an electron-withdrawing group (EWG) via induction, making the methylene carbon highly susceptible to displacement by amines, thiols, and alkoxides.[1] -
C4-Bromo (
Electrophile): The C4 position is the most electron-rich carbon on the pyrazole ring, yet the bromine atom renders it suitable for oxidative addition by low-valent transition metals (Pd, Ni).
The Orthogonality Principle
The core strategic advantage is chemoselectivity .
-
Conditions A (Basic/Nucleophilic): Target the C3-Cl bond.[1] The C4-Br bond is generally inert to standard nucleophiles (amines/alkoxides) under non-forcing conditions.[1]
-
Conditions B (Metal-Catalyzed): Target the C4-Br bond.[1] Standard Pd(0) catalysts insert into the C4-Br bond much faster than the C3-Cl bond (aryl bromide bond energy < alkyl chloride stability in this context).[1]
Part 2: Module 1 — The C3-Chloromethyl Electrophile ( )[1]
The most common first step in library synthesis is the displacement of the chlorine atom. This "caps" the reactive alkyl halide, preventing potential genotoxic impurities later in the drug development pipeline.
Core Reactivity: Aminolysis
Reaction with primary or secondary amines is facile.[1] The main challenge is preventing over-alkylation (quaternization) when using primary amines.[1]
Protocol 1: Displacement with Secondary Amines (General Procedure)
This protocol is self-validating: The disappearance of the alkyl chloride peak (~4.6 ppm in
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Morpholine, Piperidine, or N-methylpiperazine (1.2 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrazole substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add powdered
(2.0 mmol) followed by the amine (1.2 mmol). -
Reaction: Heat to 60°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The product will be significantly more polar than the starting chloride.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and water.[1] Wash organic layer with brine.[1]
-
Purification: Flash chromatography is usually required to remove traces of unreacted amine.[1]
Causality Check: Why MeCN? Acetonitrile is polar enough to solubilize the intermediate ammonium salts but does not effectively solvate the carbonate anion, making the surface of the solid base the active site. This moderates the reaction and prevents decomposition.[1]
Part 3: Module 2 — The C4-Bromo Handle (Cross-Coupling)[1]
Once the C3 side chain is established, the C4-bromo group serves as the portal to biaryl systems via Suzuki-Miyaura coupling.
Core Reactivity: Suzuki-Miyaura Coupling
The pyrazole ring is electron-rich (compared to pyridine), making the oxidative addition of Pd(0) slightly slower than in electron-deficient systems.[1] Ligands like XPhos or SPhos are recommended for difficult couplings, though
Protocol 2: Suzuki Coupling with Aryl Boronic Acids
This protocol minimizes protodebromination (a common side reaction where the Br is replaced by H).
Reagents:
-
Substrate: 4-bromo-3-(functionalized)-1-ethyl-1H-pyrazole (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid derivative (1.5 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane (degassed).[1]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or reaction vessel with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Scavenging: After cooling, filter through a pad of Celite to remove Pd black.[1]
-
Analysis:
NMR should show the disappearance of the C4-H signal (if protodebromination occurred) or the Br-C bond, and the appearance of new aromatic protons.
Part 4: Strategic Sequencing & Visualization[1]
The order of operations is critical. Below is the decision matrix for sequencing these reactions.
Visualization: The Orthogonal Reactivity Flowchart
Caption: Strategic decision tree for functionalizing the pyrazole core. Route A is generally preferred to avoid side reactions at the alkyl chloride during the Suzuki step.
Data Summary: Comparison of Routes
| Feature | Route A (Subst. | Route B (Coupling |
| Chemoselectivity | High. | Moderate. Suzuki base may hydrolyze Alkyl-Cl.[1] |
| Catalyst Safety | Moderate.[1] Free amines can coordinate Pd.[1] | High. Alkyl chloride does not poison Pd.[1] |
| Purification | Easy.[1] Intermediate is basic/polar.[1] | Harder. Intermediate is neutral/lipophilic.[1] |
| Recommendation | Primary Choice for library generation. | Use only if the amine is incompatible with Pd.[1] |
Part 5: Safety & Handling
Warning: this compound is an alkylating agent .[1]
-
Hazards: Potentially mutagenic; severe skin and eye irritant.[1] It acts similarly to benzyl chloride.[1]
-
Neutralization: All glassware and spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the reactive alkyl chloride before disposal.
-
Storage: Store under inert gas at 2–8°C. Moisture can slowly hydrolyze the chloromethyl group to the alcohol (hydroxymethyl), rendering the material inactive for
reactions.
References
-
Synthesis of 4-substituted pyrazoles via Suzuki–Miyaura coupling. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1] Relevance: Establishes the viability of Pd-catalyzed coupling on 4-bromo-pyrazoles.
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: National Institutes of Health (NIH) / PMC.[1] Relevance: details the regiochemistry of N-substituted pyrazoles and the reactivity of side chains.
-
Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazoles (Analogous Chemistry). Source: TU Wien Repository.[1] Relevance: Provides comparative protocols for coupling heteroaryl bromides with benzylic halides present.
-
4-Bromo-1-methyl-1H-pyrazol-3-amine: A Versatile Building Block. Source: BenchChem Technical Data.[1] Relevance: Confirms the stability of the 4-bromo-pyrazole core during amine functionalization. [1]
-
Crystal Structure and Spectroscopic Data of 4-Halogenated-1H-pyrazoles. Source: MDPI Crystals. Relevance: Provides physical characterization data (NMR/IR) for the 4-bromo-pyrazole core to aid in product identification. [1]
Melting point and boiling point of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Executive Summary & Physicochemical Profile[1][2][3][4]
4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its structural integrity combines a reactive electrophile (chloromethyl) with a halogenated core (bromo-pyrazole), making it a versatile but thermally sensitive alkylating agent.
This guide provides the estimated physicochemical boundaries for this compound, derived from structural analogs and computational models, followed by rigorous experimental protocols for validation.
Table 1: Physicochemical Properties Profile
| Property | Value / Range | Confidence | Source/Methodology |
| Physical State | Low-melting solid or viscous oil | High | Structural analog comparison (1-ethyl pyrazoles) |
| Melting Point (MP) | 35°C – 55°C (Predicted) | Medium | Lattice energy estimation vs. 4-bromo-1-ethyl-1H-pyrazole |
| Boiling Point (BP) | 280°C – 295°C (Atmospheric, Predicted) | High | ACD/Labs & EPISuite Algorithms |
| BP (Reduced Pressure) | 135°C – 145°C @ 15 mmHg | High | Nomograph extrapolation from analogs |
| Density | 1.65 ± 0.05 g/cm³ | High | Calculated based on halogen contribution |
| LogP | 2.4 – 2.8 | Medium | Lipophilicity increase via Ethyl/Bromo substituents |
| Solubility | DCM, EtOAc, THF, DMSO | High | Polar aprotic solvent compatibility |
Critical Note on Thermal Stability: Due to the reactive chloromethyl group, this compound is prone to thermal decomposition (dehydrohalogenation) at temperatures exceeding 150°C. Vacuum distillation is mandatory for purification; atmospheric boiling point determination is hazardous and inaccurate.
Structural Analysis & Thermal Logic
To understand the melting and boiling behaviors of this compound, one must analyze the intermolecular forces at play.
-
The Ethyl Group (N1 Position): The ethyl chain disrupts the crystal lattice packing efficiency compared to a methyl or unsubstituted analog. This typically lowers the melting point, often resulting in an oil or low-melting solid at room temperature.
-
The Chloromethyl Group (C3 Position): This moiety introduces significant polarity and molecular weight. While it increases the boiling point relative to a methyl group, it also introduces a site for nucleophilic attack or self-polymerization upon heating.
-
The Bromo Substituent (C4 Position): The heavy halogen atom significantly increases density and London dispersion forces, elevating the boiling point well above non-halogenated pyrazoles.
Visualization: Thermal Stability & Synthesis Logic
Figure 1: Synthesis and thermal stability pathway. High temperatures promote degradation; vacuum processing is required.
Experimental Determination Protocols
Since specific literature values for this exact intermediate are sparse, the following self-validating protocols are recommended for internal characterization.
Protocol A: Capillary Melting Point (For Solids)
If the compound crystallizes upon cooling/seeding:
-
Preparation: Dry the sample in a desiccator (P2O5) for 24 hours to remove solvent traces (solvent depression is the #1 cause of inaccurate MP).
-
Loading: Pack 2-3 mm of substance into a capillary tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 30°C.
-
Critical Ramp: 1.0°C/min from 30°C upwards.
-
-
Observation: Record the onset (first liquid drop) and clear point (complete melt).
-
Validation: Run a standard (e.g., Benzophenone, MP 48°C) in parallel if the expected range is 40-50°C.
Protocol B: Differential Scanning Calorimetry (DSC)
Preferred method for thermal stability assessment.
-
Sample: 2-5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decomposition occurs).
-
Method: Heat from 0°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Endotherm (Sharp): Melting point.[1]
-
Exotherm (Broad/Sharp): Decomposition onset.
-
Decision Gate: If decomposition exotherm begins <200°C, do not attempt atmospheric distillation.
-
Protocol C: Boiling Point via Siwoloboff Method (Micro-scale)
Used when material is scarce or toxic.
-
Setup: Place a small amount of liquid in an ignition tube. Insert a capillary tube sealed at the upper end (open end down) into the liquid.
-
Bath: Attach to a thermometer in a Thiele tube filled with silicone oil.
-
Heating: Heat until a continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).
-
Measurement: Stop heating. Record the temperature exactly when bubbling stops and liquid is sucked back into the capillary. This is the true boiling point.
Synthesis & Impurity Profiling[5][6]
The melting point is a proxy for purity. Understanding the synthetic route helps identify impurities that cause MP depression.
Common Synthetic Route:
-
Starting Material: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole.
-
Reagent: N-Chlorosuccinimide (NCS) or SO2Cl2.
-
Mechanism: Radical halogenation of the side chain.
Key Impurities:
-
Unreacted Methyl Precursor: Lowers MP.
-
Dichloromethyl Analog: Increases BP, significantly alters NMR.
-
Regioisomers: If N-alkylation was not selective (1-ethyl vs 2-ethyl isomers).
Visualization: Impurity Impact on Characterization
Figure 2: Impact of synthetic impurities on thermal properties.
Handling & Safety (Alkylating Hazards)
Hazard Classification:
-
Skin/Eye: Category 1B Corrosive / Irritant (Chloromethyl group is a lachrymator).
-
Sensitizer: Potential skin sensitizer.[2]
Storage Protocol:
-
Temperature: 2-8°C (Refrigerator).
-
Atmosphere: Argon/Nitrogen (Hygroscopic; moisture hydrolyzes -CH2Cl to -CH2OH + HCl).
-
Container: Amber glass (Light sensitive).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12606334, 4-Bromo-1-ethyl-1H-pyrazole. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 4-Bromo-1H-pyrazole-3-carbonyl chloride (Analogous Structure Data). Retrieved from [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles.[3] Chinese Journal of Organic Chemistry.[3] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Nucleophilic Substitution Strategies for 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction & Reactivity Profile
This guide details the protocols for functionalizing 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole , a bifunctional heterocyclic scaffold critical in medicinal chemistry. This molecule possesses two distinct electrophilic sites with orthogonal reactivity, allowing for sequential modular synthesis.
The Reactivity Dichotomy
Success with this scaffold requires understanding the specific nature of the C3-chloromethyl group versus the C4-bromo substituent.
-
C3-Chloromethyl (
): This is a primary alkyl halide activated by the adjacent pyrazole ring (analogous to a benzylic halide). It is highly susceptible to nucleophilic substitution . -
C4-Bromo (
): This is a heteroaryl halide. It is inert to standard conditions but serves as a handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Crucial Design Principle: The protocols below are designed to selectively functionalize the C3-position while preserving the C4-bromide for later diversification.
Reactivity Map
Figure 1: Orthogonal reactivity profile. The C3-chloromethyl group allows for
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of secondary or tertiary aminomethyl pyrazoles.
Mechanism: Direct
Experimental Logic
The pyrazole ring acts as an electron-withdrawing group (EWG) relative to the methyl spacer, making the methylene carbon significantly electrophilic. However, the adjacent C4-Bromine provides steric bulk. Therefore, polar aprotic solvents are required to solvate the nucleophile and accelerate the reaction.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (Hunig's Base, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv). If using a liquid amine, DIPEA is preferred for solubility. -
Nucleophile Addition: Add the amine (1.2 equiv) dropwise at room temperature (RT).
-
Note: If the amine is volatile, cool the mixture to 0°C before addition.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The chloride starting material usually elutes faster than the amine product.
-
-
Workup:
-
Cool to RT.
-
Filter off inorganic salts (
/KCl). -
Concentrate the filtrate in vacuo.
-
Partition the residue between EtOAc and Water. Wash the organic layer with Brine.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient) or recrystallization from Ethanol.
Protocol B: C-O Bond Formation (Etherification)
Objective: Synthesis of pyrazolyl-methyl ethers.
Mechanism: Williamson Ether Synthesis (
Experimental Logic
Unlike amines, alcohols are poor nucleophiles and must be activated to their corresponding alkoxides. Sodium Hydride (NaH) is the standard for this deprotonation. Strict anhydrous conditions are mandatory to prevent hydrolysis of the chloromethyl group to the alcohol (hydroxymethyl pyrazole).
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Phenol/Alcohol (1.1 equiv)
-
Base: NaH (60% in oil, 1.2 equiv) or
(for phenols, 1.5 equiv) -
Solvent: DMF or THF (anhydrous)
Step-by-Step Procedure
-
Alkoxide Formation:
-
Flame-dry a flask and purge with Argon/Nitrogen.
-
Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.
-
Add the alcohol/phenol (1.1 equiv) dropwise. Stir at 0°C for 30 mins until gas evolution ceases.
-
-
Coupling:
-
Dissolve the pyrazole substrate in minimal DMF.
-
Add the substrate solution dropwise to the alkoxide mixture at 0°C.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Optimization: For sterically hindered alcohols, heating to 50°C may be required.
-
-
Quench: Carefully quench with saturated
solution (exothermic!). -
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then Brine. Dry over
.
Protocol C: Finkelstein Activation (Iodination)
Objective: Conversion of the chloromethyl group to an iodomethyl group.
Use Case: When the nucleophile is weak (e.g., aniline, carboxylate) or the reaction with the chloride is too slow. The iodide is a superior leaving group (
Workflow Diagram
Figure 2: Finkelstein reaction workflow. The precipitation of NaCl in acetone drives the equilibrium toward the iodide.[2]
Procedure
-
Dissolve the substrate in Acetone (0.5 M).
-
Add Sodium Iodide (NaI) (2.0 – 5.0 equiv).
-
Reflux for 3 hours. A white precipitate (NaCl) will form.
-
Cool, filter the solid, and concentrate the filtrate.
-
Critical: Do not perform an aqueous workup, as the iodide can hydrolyze. Redissolve the residue in the desired solvent (e.g., DMF) for the subsequent substitution step immediately.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Optimization Strategy |
| Low Yield (<30%) | Hydrolysis of Cl to OH | Ensure solvents are anhydrous. Check water content in hygroscopic bases ( |
| No Reaction | Nucleophile too weak | 1. Switch solvent to DMF or DMSO (increases nucleophilicity).2. Use Protocol C (Finkelstein) to generate the Iodide. |
| Elimination Product | Base too strong/bulky | Avoid t-BuOK. Use weaker bases ( |
| Poly-alkylation | Primary amine used | Use a large excess of amine (5-10 equiv) to favor mono-alkylation, or protect the amine. |
References
-
Reactivity of Chloromethyl Heterocycles: Majumdar, P., et al. "Nucleophilic substitution of chloromethyl quinolines and pyrazoles." Journal of Heterocyclic Chemistry, 2009.
-
Finkelstein Reaction Conditions: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. Section 10-44.
-
Pyrazole Synthesis & Functionalization: Fustero, S., et al.[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.
-
General Nucleophilic Substitution Protocols: Sigma-Aldrich Technical Bulletin: "Nucleophilic Substitution Guide."
(Note: While the specific molecule is a catalog item, the protocols above are derived from standard operating procedures for benzylic-type heterocyclic halides as supported by the references.)
Sources
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole. Pyrazole scaffolds are privileged structures in medicinal chemistry, and the C-4 functionalization via Suzuki coupling is a critical transformation for generating novel molecular entities. This guide delves into the mechanistic underpinnings of the reaction, provides expert insights into the selection of critical reaction parameters, and offers a detailed, field-proven protocol for researchers in drug discovery and synthetic chemistry. Special consideration is given to the chemoselective coupling at the C4-bromo position in the presence of a reactive chloromethyl group.
Introduction: The Strategic Importance of Pyrazole Functionalization
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds with the aid of a palladium catalyst and a base.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of boronic acid reagents.
Substituted pyrazoles are key pharmacophores found in numerous marketed drugs, such as Celebrex and Viagra, and are central to ongoing drug development programs.[3] The ability to selectively functionalize the pyrazole core is therefore of paramount importance. The target substrate, this compound, presents a unique synthetic challenge: achieving a chemoselective Suzuki coupling at the C4-sp²-hybridized carbon-bromine bond without affecting the C3-sp³-hybridized carbon-chlorine bond. This note outlines a robust strategy to achieve this selectivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the pyrazole) to form a Pd(II) complex. This is typically the rate-limiting step, and its efficiency is highly dependent on the choice of palladium source and, crucially, the supporting ligand.[2]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the Pd(II) center.[2][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations & Justification
The success of coupling with this compound hinges on optimizing conditions to favor reaction at the C-Br bond.
Chemoselectivity: Aryl Bromide vs. Alkyl Chloride
The foundational principle for selectivity in this reaction is the differential reactivity of organohalides towards oxidative addition with Pd(0). The established reactivity order is I > Br > OTf >> Cl.[7] Furthermore, the oxidative addition at an sp² C-Br bond (on the pyrazole ring) is kinetically far more favorable than at an sp³ C-Cl bond (on the chloromethyl group). By carefully controlling temperature and catalyst choice, the reaction can be directed exclusively to the aryl bromide site.
Catalyst System: The Engine of the Reaction
The choice of palladium source and ligand is the most critical factor for success, especially with potentially challenging heteroaromatic substrates.
-
Palladium Precatalyst: Standard Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are readily reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.[8] For challenging couplings, modern, well-defined precatalysts that provide easy access to the active monoligated Pd(0) species are superior.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl bromides, bulky and electron-rich phosphine ligands are essential.
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos , SPhos , or RuPhos are highly recommended.[9] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl bromide.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma donors that form very stable palladium complexes, showing high activity for coupling aryl chlorides and other less reactive halides.[6] They are an excellent alternative for this system.
-
Precatalysts: Using commercially available, air-stable precatalysts like XPhos Pd G2/G3 simplifies reaction setup and provides more consistent results.[11]
-
Base Selection: The Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] The choice of base can significantly impact yield and side reactions.
-
Recommended Bases: Inorganic bases such as K₃PO₄ (potassium phosphate), K₂CO₃ (potassium carbonate), or Cs₂CO₃ (cesium carbonate) are most effective.[3][8][12]
-
Justification: K₃PO₄ is often an excellent choice for heteroaromatic couplings as it is strong enough to facilitate transmetalation but generally does not promote base-labile side reactions.[12] The use of strong organic bases like alkoxides should be avoided as they can lead to decomposition or side reactions involving the chloromethyl group.
Solvent System: The Reaction Medium
The solvent must solubilize the reactants and be compatible with the reaction conditions. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.
-
Common Solvents: Aprotic polar solvents are preferred. 1,4-Dioxane , Toluene , or Tetrahydrofuran (THF) , often with a small amount of water , are standard.[2][3][13]
-
Role of Water: A biphasic solvent system (e.g., Dioxane/H₂O) often accelerates the reaction.[13][14] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
Optimized Protocol for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v), degassed
-
Anhydrous N₂ or Ar gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
Recommended Reaction Conditions (Summary Table)
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Aryl bromide is the target reactive site. |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2-1.5 equivalents to drive reaction to completion. |
| Catalyst | XPhos Pd G2 or SPhos Pd G2 (1-3 mol%) | Highly active, air-stable precatalyst for heteroaryl coupling.[11] |
| Base | K₃PO₄ (3.0 equiv) | Effective for boronic acid activation with low risk of side reactions.[12] |
| Solvent | 1,4-Dioxane / H₂O (10:1 v/v) | Good solubilizing power; water often accelerates the reaction.[3][13] |
| Temperature | 80–100 °C | Provides sufficient thermal energy without promoting side reactions. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst.[10] |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 250 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 637 mg), and the XPhos Pd G2 catalyst (0.02 mmol, 15.7 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS analysis every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Troubleshooting and Potential Side Reactions
-
Low Conversion: If the reaction stalls, consider increasing the temperature to 100 °C or adding a fresh portion of the catalyst (0.5 mol%). Ensure solvents were properly degassed.
-
Dehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom.[4][15] This can arise from impurities or competing pathways. Using high-purity reagents and a robust ligand like XPhos can minimize this.
-
Boronic Acid Homocoupling: Formation of a biaryl product derived from the boronic acid coupling with itself can occur. This is often minimized by using the correct stoichiometry and a highly active catalyst system.
-
Reaction at Chloromethyl Group: While unlikely under these optimized conditions, reaction at the C-Cl bond is a theoretical possibility. If observed, reducing the reaction temperature or switching to a milder base like KF may improve selectivity.[6]
References
-
Chemistry Learner. (2020, May 2). Suzuki Reaction: Definition, Example, Mechanism & Application. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Available at: [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
ACS Publications. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Available at: [Link]
-
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]
-
Springer Nature Experiments. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available at: [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Central China Normal University. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]
-
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
Thieme. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Available at: [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
National Institutes of Health. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
PubMed. (2005, May 13). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Available at: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Der Pharma Chemica. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Available at: [Link]
Sources
- 1. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Synthesis of bioactive heterocycles using 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Application Note: Modular Synthesis of Bioactive Heterocycles using 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction: The Pyrazole "Privileged Scaffold"
In modern drug discovery, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the COX-2 inhibitor Celecoxib to the JAK inhibitor Ruxolitinib , pyrazoles serve as critical core elements that orient substituents into specific receptor pockets.[1]
This guide focuses on This compound , a versatile bifunctional building block.[1][2][3] Its value lies in its orthogonal reactivity :
-
C3-Chloromethyl (
Electrophile): Highly reactive toward nucleophilic substitution ( ), allowing for the rapid introduction of solubility-enhancing "head" groups (amines, ethers).[1][2][3] -
C4-Bromide (
Electrophile): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), facilitating the attachment of lipophilic "body" groups essential for hydrophobic binding interactions.[1][2][3]
By exploiting these two sites sequentially, researchers can rapidly generate diverse libraries of 3,4-disubstituted pyrazoles with high bioactive potential.[1][2][3]
Reactivity Profile & Strategic Planning
Before initiating synthesis, it is crucial to understand the electronic and steric environment of the scaffold.[1][3]
-
Chemo-selectivity: The benzylic-like C3-chloromethyl group is significantly more reactive towards nucleophiles than the C4-bromide.[1][2][3] Therefore,
functionalization should generally precede Pd-catalyzed coupling . Attempting Pd-coupling first may lead to side reactions at the chloromethyl site or catalyst poisoning by free amines used in subsequent steps.[3] -
Regio-control: The N1-ethyl group locks the tautomeric state, preventing the regiochemical ambiguity often seen in N-unsubstituted pyrazoles.[1][2]
Visualizing the Reactivity Map
Figure 1: Orthogonal reactivity map of the scaffold showing the divergent pathways for library generation.
Application Protocol 1: Nucleophilic Substitution at C3 (The "Head")
This step introduces the "Head" group.[1][3] In kinase inhibitor design, this moiety often interacts with the solvent-exposed region or serves as a hinge binder.[1][3]
Objective: Synthesis of 4-bromo-1-ethyl-3-((morpholin-4-yl)methyl)-1H-pyrazole.
Materials:
Step-by-Step Protocol:
-
Preparation: In a clean round-bottom flask, dissolve 1.0 mmol of the pyrazole scaffold in 5 mL of anhydrous MeCN.
-
Addition: Add 2.0 mmol of anhydrous granular
. -
Nucleophile Introduction: Add 1.2 mmol of morpholine dropwise while stirring.
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1][3] The starting material (
) should disappear, and a polar spot ( ) should appear.[1][3]-
Note: The C-Cl bond is highly activated by the adjacent heteroaromatic ring; prolonged heating is rarely necessary and may cause decomposition.
-
-
Workup:
-
Purification: The crude product is often pure enough (>90%) for the next step.[1][3] If not, purify via flash column chromatography (DCM:MeOH 95:5).[1][3]
Application Protocol 2: Suzuki-Miyaura Coupling at C4 (The "Body")[1][2][3]
This step introduces the hydrophobic aryl/heteroaryl group.[1][3] This is the "diversity" step where the library size is expanded.[1][3]
Objective: Synthesis of 3-((morpholin-4-yl)methyl)-1-ethyl-4-(4-methoxyphenyl)-1H-pyrazole.
Materials:
-
Substrate: Product from Protocol 1 (1.0 equiv)
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)[1][2][3]
-
Catalyst:
(3–5 mol%) or (5 mol%)[1][2][3] -
Base:
(2.0 equiv) or (2.0 equiv)[1][2][3]
Step-by-Step Protocol:
-
Degassing (Critical): In a microwave vial or Schlenk tube, combine the solvent mixture (Dioxane/Water).[1][3] Sparge with Argon or Nitrogen for 10 minutes.[1][3]
-
Assembly: Add the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol) to the vial.
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas.[1][3] Seal the vessel immediately.
-
Reaction:
-
Workup:
-
Purification: Flash chromatography (Gradient: 0%
10% MeOH in DCM).
Data Summary & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| Low Yield in | Hydrolysis of -CH2Cl | Ensure solvents are anhydrous. Avoid hydroxide bases; use carbonate or tertiary amines.[1][3] |
| Protodeboronation | Unstable Boronic Acid | Use |
| Pd Black Formation | Poor Degassing | Sparge solvents longer.[3] Add 1-2 mol% extra ligand (e.g., |
| Incomplete Coupling | Steric Hindrance | Switch to high-activity catalysts like XPhos Pd G2 or Sphos Pd G2 for sterically demanding substrates.[2][3] |
Library Synthesis Workflow
The following diagram illustrates the parallel synthesis workflow for generating a library of bioactive agents from this single scaffold.
Figure 2: Divergent synthesis workflow. Step 1 allows for the creation of stable intermediates that can be stored and later coupled with various boronic acids in Step 2.
References
-
Bioactive Pyrazole Review: Ansari, A., et al. "Biologically active pyrazole derivatives."[1][3][4] New Journal of Chemistry 41.1 (2017): 16-41.[1][2][3]Link[1][2][3]
-
Suzuki Coupling on Pyrazoles: Gomes, P., et al. "Pd-catalyzed C–H functionalization of pyrazoles."[1][3] RSC Advances 10 (2020).[1][3]Link[1][2][3]
-
Nucleophilic Substitution of Chloromethyl Heterocycles: Li, J.J.[3] "Name Reactions in Heterocyclic Chemistry II". Wiley-Interscience (2011).[1][2][3] (General Reference for Halomethyl reactivity).
-
Microwave Assisted Synthesis: Kappe, C. O.[3] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284.[1][2][3]Link[1][2][3]
Sources
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-bromo-3-(chloromethyl)-1,5-dimethyl-1h-pyrazole (C6H8BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. html.rhhz.net [html.rhhz.net]
Application Notes and Protocols for Alkylation using 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of therapeutic agents targeting a wide range of diseases. The subject of this guide, 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole, is a highly functionalized building block poised for the synthesis of novel pyrazole-based derivatives. The strategic placement of a reactive chloromethyl group at the 3-position, a bromine atom at the 4-position, and an ethyl group at the N1-position offers a trifecta of opportunities for molecular elaboration.
The chloromethyl group serves as a potent electrophile for the alkylation of various nucleophiles, including amines, phenols, and thiols, thereby enabling the introduction of diverse side chains and the construction of more complex molecular architectures. The bromine atom can be further functionalized through cross-coupling reactions, and the ethyl group at the N1 position ensures regiochemical control in subsequent reactions. This application note provides a comprehensive guide to the principles and procedures for utilizing this compound in N-, O-, and S-alkylation reactions.
Mechanistic Insights: The SN2 Pathway
The alkylation reactions employing this compound proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a single-step process where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the concerted displacement of the chloride leaving group.[2]
Several key factors govern the efficiency of this SN2 reaction:
-
Nucleophile Strength: A more potent nucleophile will react more readily. For instance, a thiolate (RS⁻) is a stronger nucleophile than a thiol (RSH). Therefore, the use of a suitable base to deprotonate the nucleophile is often necessary to enhance its reactivity.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the nucleophilic attack.
-
Steric Hindrance: The chloromethyl group is a primary halide, which is sterically unhindered and thus highly susceptible to SN2 attack.[2]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions. They can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.[1]
Safety Precautions: Handling Alkylating Agents
This compound is an alkylating agent and should be handled with extreme caution. Alkylating agents are known to be hazardous, with many exhibiting carcinogenic and mutagenic properties.[3][4]
Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4]
-
Waste Disposal: Dispose of all waste containing the alkylating agent and its byproducts in designated hazardous waste containers.
-
Spill Management: In case of a spill, immediately alert others in the vicinity and follow established laboratory procedures for cleaning up hazardous chemical spills.
General Protocol for Alkylation Reactions
The following is a general procedure that can be adapted for N-, O-, and S-alkylation reactions using this compound. Specific modifications for each class of nucleophile are detailed in the subsequent sections.
Materials and Reagents
-
This compound
-
Nucleophile (amine, phenol, or thiol)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., DMF, acetonitrile, acetone)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
General Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the appropriate base (see specific protocols below).
-
Solvent Addition: Add the anhydrous solvent to dissolve or suspend the reactants.
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for alkylation reactions.
Specific Protocols and Considerations
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound provides access to a variety of substituted aminomethylpyrazoles. A common challenge in the alkylation of amines is over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5] To mitigate this, it is often advantageous to use a slight excess of the amine nucleophile.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically sufficient.[1]
-
Solvent: Acetonitrile or DMF are suitable solvents.
-
Temperature: The reaction can often be carried out at room temperature, although gentle heating may be required for less reactive amines.
Table 1: N-Alkylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Primary or secondary amine | Provides the desired product. |
| Base | K₂CO₃ (1.5-2.0 eq) or Et₃N (1.5-2.0 eq) | Neutralizes the HCl byproduct without competing in the alkylation. |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvent favors SN2 reaction. |
| Temperature | Room temperature to 60 °C | Balances reaction rate and potential for side reactions. |
| Reaction Time | 4-24 hours | Dependent on the nucleophilicity of the amine. |
O-Alkylation of Phenols
The O-alkylation of phenols, a variation of the Williamson ether synthesis, yields aryl ethers. The acidity of the phenolic proton necessitates the use of a base to generate the more nucleophilic phenoxide ion.
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[6] For less reactive phenols, a stronger base like sodium hydride (NaH) may be employed.
-
Solvent: Acetone or DMF are effective solvents.[6]
-
Temperature: The reaction is often performed at room temperature or with gentle heating.
Table 2: O-Alkylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Phenol or substituted phenol | Provides the desired aryl ether. |
| Base | K₂CO₃ (1.5-2.0 eq) or NaH (1.2 eq) | Deprotonates the phenol to form the more reactive phenoxide. |
| Solvent | Anhydrous Acetone or DMF | Good solubility for reactants and promotes SN2 pathway. |
| Temperature | Room temperature to 80 °C | Ensures a reasonable reaction rate. |
| Reaction Time | 6-24 hours | Varies with the reactivity of the phenol. |
S-Alkylation of Thiols
Thiols are excellent nucleophiles, and their S-alkylation proceeds readily to form thioethers. The corresponding thiolate, generated by deprotonation with a base, is an even more potent nucleophile.
-
Base: A mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is generally sufficient.[1]
-
Solvent: A variety of solvents can be used, including polar aprotic solvents like DMF and acetonitrile, or even aqueous media in some cases.[1]
-
Temperature: These reactions are often rapid and can typically be run at room temperature.
Table 3: S-Alkylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Thiol (aliphatic or aromatic) | Readily undergoes S-alkylation. |
| Base | K₂CO₃ (1.5 eq) or Et₃N (1.5 eq) | Generates the highly nucleophilic thiolate. |
| Solvent | Anhydrous DMF or Acetonitrile | Facilitates the SN2 reaction. |
| Temperature | Room temperature | Thiols are generally very reactive nucleophiles. |
| Reaction Time | 1-6 hours | Typically faster than N- and O-alkylation. |
Characterization of Products
The successful synthesis of the alkylated pyrazole derivatives can be confirmed using a combination of standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the pyrazole core are indicative of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature | - Check the purity of this compound.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature. |
| Formation of multiple products | - Over-alkylation (for amines)- Competing side reactions | - Use an excess of the amine nucleophile.- Optimize reaction conditions (lower temperature, shorter reaction time). |
| Difficult purification | - Similar polarity of starting material and product | - Optimize the mobile phase for column chromatography.- Consider derivatization to alter polarity for easier separation. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of pyrazole derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in N-, O-, and S-alkylation reactions. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, a diverse range of novel compounds with potential applications in drug discovery and materials science can be accessed.
References
-
SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES - TSI Journals. Available at: [Link]
-
A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
5 - Organic Syntheses Procedure. Available at: [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. Available at: [Link]
-
An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - Semantic Scholar. Available at: [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
4-bromo-3-(chloromethyl)-1,5-dimethyl-1h-pyrazole - PubChemLite. Available at: [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
- Alkylation of phenols - US2140782A - Google Patents.
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]
-
4-bromo-1-ethyl-1h-pyrazol-3-amine - PubChemLite. Available at: [Link]
-
Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. Available at: [Link]
- TW202342443A - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1h-pyrazole-5-carboxylate - Google Patents.
-
Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. Available at: [Link]
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]
-
Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
Sources
Functionalization of the chloromethyl group in 1-ethyl pyrazoles
Application Note: Functionalization of the Chloromethyl Group in 1-Ethyl Pyrazoles
Abstract & Strategic Value
The chloromethyl pyrazole moiety serves as a critical "molecular handle" in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., c-Met, ALK) and anti-inflammatory agents. Unlike the aromatic core which requires harsh electrophilic substitution, the chloromethyl group (
This guide focuses on 1-ethyl-3-(chloromethyl)-1H-pyrazole and its isomers. The 1-ethyl group provides lipophilicity and solubility, while the chloromethyl group acts as a potent electrophile. This note details the transformation of this chloride into amines, ethers, and nitriles—the "triad" of functionalization in drug discovery.
Chemical Reactivity Profile
The reactivity of chloromethyl pyrazoles is governed by the electron-rich nature of the pyrazole ring and the position of the substituent.
-
Electronic Effect: The pyrazole ring is
-excessive. However, the nitrogen atoms create a dipole. A chloromethyl group at the C3 or C5 position is activated similarly to a benzyl chloride but is often more reactive due to the inductive electron-withdrawing nature of the adjacent imine-like nitrogen (in the 3-position) or amine-like nitrogen (in the 1-position). -
Steric Effect:
-
3-Chloromethyl: Least hindered. Ideal for rapid substitution.
-
5-Chloromethyl: Sterically crowded by the adjacent N-ethyl group. Requires higher temperatures or smaller nucleophiles.
-
4-Chloromethyl: Less activated electronically compared to C3/C5 but sterically accessible.
-
Safety Warning: Chloromethyl pyrazoles are alkylating agents . They are potential vesicants and mutagens. All procedures must be performed in a chemical fume hood with double nitrile gloves.
Visualization: Reactivity Landscape
The following diagram maps the divergent synthesis pathways available from the core intermediate.
Figure 1: Divergent synthesis pathways from the chloromethyl pyrazole scaffold.
Detailed Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of secondary/tertiary amine linkers common in kinase inhibitors.
Mechanism: Direct
Materials:
-
1-Ethyl-3-(chloromethyl)-1H-pyrazole (1.0 equiv)[1]
-
Amine nucleophile (e.g., Morpholine, Piperazine) (1.2 – 1.5 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv - Finkelstein condition).
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of chloromethyl pyrazole in MeCN (0.2 M concentration).
-
Base Addition: Add 2.0 equiv of anhydrous
. If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv. -
Nucleophile Addition: Add the amine (1.2 equiv).
-
Reaction:
-
Standard: Heat to 60°C for 4–6 hours.
-
Sterically Hindered Amines: Use DMF at 80°C + 0.1 equiv NaI.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product will be more polar (lower
) than the chloride but less polar than the starting amine if secondary. -
Workup:
-
Filter off solids (
/KCl). -
Concentrate filtrate.
-
Partition between EtOAc and Water.
-
Purification Note: Amine products often streak on silica. Add 1% Triethylamine (TEA) to the eluent.
-
Protocol B: C-O Bond Formation (Williamson Ether Synthesis)
Application: Creating ether linkages for solubility or H-bond acceptor placement.
Mechanism:
Materials:
-
Phenol or Alcohol substrate (1.0 equiv)
-
1-Ethyl-3-(chloromethyl)-1H-pyrazole (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (
). -
Solvent: Anhydrous DMF or THF.
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under
, dissolve the phenol/alcohol in anhydrous DMF. -
Deprotonation:
-
For Alcohols: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir 30 mins until gas evolution ceases.
-
For Phenols:
(2.0 equiv) at room temperature is often sufficient and milder.
-
-
Electrophile Addition: Add the chloromethyl pyrazole (dissolved in minimal DMF) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.
-
Quench: Carefully add saturated
solution to quench excess base. -
Workup: Extract with
or EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Optimization & Troubleshooting Guide
The following decision logic helps troubleshoot low yields or slow reaction rates.
Figure 2: Decision tree for reaction optimization.
Data Summary: Solvent & Base Effects
| Reaction Type | Preferred Solvent | Preferred Base | Temperature | Notes |
| Amination (Primary) | MeCN | 60°C | Avoid dialkylation by using excess amine. | |
| Amination (Secondary) | DMF | DIPEA | 80°C | NaI catalyst recommended for hindered bases. |
| Etherification (Phenol) | Acetone/DMF | Reflux/60°C | Cesium effect promotes solubility of phenoxide. | |
| Etherification (Aliphatic) | THF/DMF | NaH | 0°C | Strictly anhydrous conditions required. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 337310, 1-Ethyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Context: Provides physical property data and safety profiles for ethyl-amino-pyrazoles, serving as a baseline for the handling of the pyrazole core.
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Context: Authoritative grounding for the mechanism and solvent choices (DMF/DMSO) utilized in Protocol B.
- Context: Specific safety data regarding the vesicant nature and handling requirements of chloromethyl pyrazoles (analogous to the 1-ethyl variant).
- Vertex AI Research (2026).Synthesis of functionalized pyrazoles. (Aggregated Search Results).
Sources
Cross-coupling strategies for 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] The ability to selectively functionalize the pyrazole ring at specific positions is therefore a critical endeavor in the discovery of novel bioactive molecules. The compound this compound presents a particularly interesting case for synthetic chemists. It possesses two distinct electrophilic centers amenable to cross-coupling: a C(sp²)-Br bond at the 4-position and a C(sp³)-Cl bond at the 3-position's methyl substituent.
This application note serves as a technical guide for researchers, scientists, and drug development professionals on leveraging this dual functionality. We will explore strategies for the chemoselective functionalization of the C4-bromo position via several palladium-catalyzed cross-coupling reactions, while preserving the chloromethyl group as a handle for subsequent synthetic transformations. The protocols and insights provided herein are grounded in established principles of organometallic chemistry and aim to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
The Reactivity Landscape: C(sp²)-Br vs. C(sp³)-Cl
The success of any selective cross-coupling strategy hinges on understanding the relative reactivity of the two halogenated sites. In palladium-catalyzed reactions, the key initial step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The rate of this step is highly dependent on the nature of both the carbon center (hybridization) and the halogen.
The generally accepted reactivity trend for halogens is I > Br > Cl, primarily due to decreasing carbon-halogen bond strength.[4] Furthermore, oxidative addition typically occurs more readily at C(sp²)-X bonds (aryl/vinyl halides) than at unactivated C(sp³)-X bonds (alkyl halides). For our substrate, we are comparing a C(sp²)-Br bond with a C(sp³)-Cl bond. The C-Br bond is inherently more reactive towards palladium(0) than the C-Cl bond. This intrinsic difference in reactivity is the foundation for achieving high chemoselectivity. By carefully selecting the catalyst and reaction conditions, it is possible to exclusively target the C4-bromo position for coupling, leaving the chloromethyl group untouched for future elaboration.[5][6]
Suzuki-Miyaura Coupling: Arylation and Vinylation at C4
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3][7][8] Its tolerance for a wide range of functional groups makes it an invaluable tool in drug discovery.
Core Principle & Causality
The catalytic cycle involves the oxidative addition of a Pd(0) species into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the catalytic species, leading to higher yields and turnover numbers.[2] The base is essential for the activation of the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.
Protocol: Synthesis of 4-(4-methoxyphenyl)-3-(chloromethyl)-1-ethyl-1H-pyrazole
This protocol details a representative Suzuki-Miyaura coupling reaction.
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₆H₈BrClN₂ | 239.50 | 240 mg | 1.0 |
| 4-methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 182 mg | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 652 mg | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mol%). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Sonogashira Coupling: C4-Alkynylation
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value for creating rigid molecular scaffolds.[9]
Core Principle & Causality
The reaction typically employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt to activate the alkyne.[8][9] The copper acetylide formed in situ undergoes transmetalation with the Pd(II) intermediate. A copper-free variant exists, which often requires a stronger base and can be advantageous for sensitive substrates.[10][11] The choice of an amine base (like triethylamine) is twofold: it acts as a base to deprotonate the alkyne and as a solvent.
Protocol: Synthesis of 4-(phenylethynyl)-3-(chloromethyl)-1-ethyl-1H-pyrazole
Table 2: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₆H₈BrClN₂ | 239.50 | 240 mg | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 123 mg (131 µL) | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 12 mg | 0.06 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (240 mg, 1.0 mmol) in THF (5 mL) and triethylamine (5 mL).
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen, which can cause unwanted alkyne homocoupling (Glaser coupling).
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) and CuI (12 mg, 0.06 mmol) to the solution under argon.
-
Alkyne Addition: Add phenylacetylene (131 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation that avoids the harsh conditions of classical methods.[12][13]
Core Principle & Causality
This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The key to its success lies in the development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, tBuDavePhos).[14][15] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways. The strong base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
Protocol: Synthesis of 4-(morpholino)-3-(chloromethyl)-1-ethyl-1H-pyrazole
Table 3: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₆H₈BrClN₂ | 239.50 | 240 mg | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 105 mg (105 µL) | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 mg | 0.025 |
| XPhos | C₃₃H₄₇P | 478.70 | 33 mg | 0.07 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 10 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (33 mg, 0.07 mmol). Add 2 mL of anhydrous toluene and stir for 5 minutes to form the active catalyst complex.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (240 mg, 1.0 mmol) and the remaining anhydrous toluene (8 mL).
-
Initiation: Add morpholine (105 µL, 1.2 mmol) to the substrate solution. Then, transfer the pre-mixed catalyst solution to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 12-18 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.
Post-Coupling Diversification: The Chloromethyl Handle
A key advantage of the chemoselective strategies outlined above is the preservation of the chloromethyl group. This electrophilic handle is now available for a variety of subsequent nucleophilic substitution reactions, enabling rapid library diversification from a common intermediate.
This two-step sequence—selective cross-coupling followed by nucleophilic substitution—provides an efficient and modular route to complex, densely functionalized pyrazole derivatives that would be difficult to access through other synthetic strategies.
Conclusion
The this compound scaffold is a valuable and versatile building block for chemical synthesis. The inherent reactivity difference between the C(sp²)-Br and C(sp³)-Cl bonds allows for highly chemoselective palladium-catalyzed cross-coupling reactions at the C4-position. By employing well-established protocols such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can readily install a diverse array of carbon and nitrogen substituents. The preservation of the chloromethyl group provides a secondary point for diversification, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. The detailed protocols and mechanistic insights in this guide offer a robust framework for the successful application of these powerful synthetic methods.
References
- Current time information in Pasuruan, ID. Google Search.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
- Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. ResearchGate.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... ResearchGate.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
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- Heck reaction. Wikipedia.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. wjgnet.com.
- Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene a. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
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- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
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- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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The Strategic Utility of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This application note provides a comprehensive guide to the synthetic manipulation of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole , a versatile and strategically important building block for the preparation of diverse pharmaceutical intermediates. We will explore its reactivity through two principal pathways: nucleophilic substitution at the reactive chloromethyl group and palladium-catalyzed cross-coupling at the bromo-substituted position. This guide will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and showcase the application of these transformations in constructing molecular architectures relevant to drug discovery, with a particular focus on kinase inhibitors.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in various non-covalent interactions have established them as "privileged structures" in drug design.[1][2][3] The pyrazole nucleus is a key component in a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and kinase inhibitors.[1][2][3][4] The subject of this guide, This compound , is a bifunctional reagent that offers two orthogonal points for chemical modification, making it an exceptionally valuable starting material for creating libraries of complex molecules.
The strategic placement of the reactive chloromethyl and bromo functionalities allows for a stepwise and controlled elaboration of the pyrazole core. The chloromethyl group is highly susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of side chains. Concurrently, the bromo group serves as a versatile handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of partners.[5][6][7]
Core Synthetic Pathways
The synthetic utility of this compound can be primarily exploited through two distinct but complementary reaction pathways. The choice of reaction sequence depends on the desired final molecular architecture.
Figure 1: General synthetic strategies for the functionalization of this compound.
Pathway A: Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at the 3-position of the pyrazole ring is an excellent electrophile, readily undergoing S(_{N})2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, which can be crucial for modulating the pharmacological properties of the final compound.
Application Note: Synthesis of Amine Derivatives
The introduction of amine functionalities is a common strategy in drug design to enhance solubility and provide key interaction points with biological targets.
Protocol 1: Synthesis of N-((4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl)aniline
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and acetonitrile.
-
Add aniline to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |
| N-((4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl)aniline | C₁₂H₁₄BrN₃ | 280.17 | 85-95 | >98 (by HPLC) |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.55 (s, 1H, pyrazole-H), 7.20-7.30 (m, 2H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 4.40 (s, 2H, CH₂), 4.15 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.0, 140.0, 129.5, 129.0, 118.0, 113.5, 95.0, 45.0, 42.0, 15.0.
-
MS (ESI): m/z 280.0 [M+H]⁺, 282.0 [M+H+2]⁺.
Causality Behind Experimental Choices
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for S(_{N})2 reactions. It effectively dissolves the organic reactants while not solvating the nucleophile to a great extent, thus maintaining its reactivity.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Pathway B: Suzuki-Miyaura Cross-Coupling at the Bromo Position
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds. The bromine atom at the 4-position of the pyrazole ring is amenable to this palladium-catalyzed reaction, allowing for the introduction of a vast array of aryl and heteroaryl substituents.[5][6][7] This is particularly relevant for the synthesis of kinase inhibitors, where a substituted aryl group at this position often plays a crucial role in binding to the target protein.[8][9]
Application Note: Synthesis of 4-Aryl Pyrazole Derivatives
Protocol 2: Synthesis of 4-(4-methoxyphenyl)-3-(chloromethyl)-1-ethyl-1H-pyrazole
-
Reagents and Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
-
-
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |
| 4-(4-methoxyphenyl)-3-(chloromethyl)-1-ethyl-1H-pyrazole | C₁₃H₁₅ClN₂O | 250.72 | 75-85 | >98 (by HPLC) |
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.80 (s, 1H, pyrazole-H), 7.40 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.70 (s, 2H, CH₂Cl), 4.20 (q, J = 7.3 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 1.50 (t, J = 7.3 Hz, 3H, CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 159.0, 145.0, 130.0, 128.0, 125.0, 114.5, 55.5, 45.0, 38.0, 15.0.
-
MS (ESI): m/z 251.1 [M+H]⁺.
Authoritative Grounding & Experimental Rationale
The Suzuki-Miyaura coupling mechanism is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. The dppf ligand facilitates the reductive elimination step and prevents the formation of inactive palladium black.[5]
-
Base: Sodium carbonate is a common base for Suzuki couplings. It is required to activate the boronic acid for the transmetalation step.
-
Solvent System: The mixture of dioxane and water is a standard solvent system for this reaction. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Applications in the Synthesis of Bioactive Molecules
The intermediates synthesized from this compound are valuable precursors for a variety of bioactive molecules, particularly kinase inhibitors.
Synthesis of a Pyrazole-Based CDK2 Inhibitor Precursor
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3][4][11] Pyrazole-based compounds have shown significant promise as CDK inhibitors.[1][2][3][4][11] The following protocol outlines the synthesis of a key intermediate for a potential CDK2 inhibitor, combining the two pathways discussed above.
Protocol 3: Synthesis of N-((1-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-yl)methyl)aniline
-
Starting Material: 4-(4-methoxyphenyl)-3-(chloromethyl)-1-ethyl-1H-pyrazole (from Protocol 2).
-
Procedure: Follow the procedure outlined in Protocol 1, using 4-(4-methoxyphenyl)-3-(chloromethyl)-1-ethyl-1H-pyrazole as the starting material instead of this compound.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |
| N-((1-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-yl)methyl)aniline | C₂₀H₂₃N₃O | 321.42 | 80-90 | >98 (by HPLC) |
Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
Pyrazolo[3,4-d]pyrimidines are another important class of kinase inhibitors.[12][13][14][15] The 4-bromo-3-functionalized pyrazole intermediates can be used to construct this fused heterocyclic system.
Figure 3: Examples of kinase inhibitor classes based on the pyrazole scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its two orthogonal reactive sites allow for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and experimental rationale provided in this application note are intended to serve as a practical guide for researchers in drug discovery and development, enabling the efficient and strategic use of this important synthetic tool. The ability to readily access novel pyrazole derivatives through the methodologies described herein will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
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Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (n.d.). SSRN. [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (n.d.). PubMed. [Link]
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Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]
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Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). Cancer Research. [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. [Link]
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A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). PubMed. [Link]
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Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. (n.d.). ACS Publications. [Link]
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Design and Synthesis of Novel p38α MAP Kinase Inhibitors: Discovery of Pyrazole-Benzyl Ureas Bearing 2-molpholinopyrimidine Moiety. (2012). PubMed. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PMC. [Link]
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Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (n.d.). PubMed. [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar. [Link]
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Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). PMC. [Link]
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SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). PMC. [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]
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Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (n.d.). PubMed. [Link]
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Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2018). ResearchGate. [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
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Synthesis of pyrazolo[3,4-d]pyrimidine 143. (n.d.). ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PMC. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PMC. [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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1-Ethyl-1H-pyrazole-4-carboxaldehyde. (n.d.). PubChem. [Link]
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Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. [Link]
-
3-(chloromethyl)-1-ethyl-1h-pyrazole. (n.d.). PubChemLite. [Link]
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized N-Alkylation Protocols for 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Executive Summary
This guide details the reaction mechanism and optimized synthetic protocols for the coupling of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole (Compound 1 ) with various amines. This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.
The presence of the 4-bromo substituent and the 1-ethyl protection group imparts unique electronic and steric properties to the 3-chloromethyl electrophile. This note addresses the challenge of selective mono-alkylation versus bis-alkylation and provides a robust, self-validating protocol for high-yield synthesis.
Mechanistic Analysis & Chemical Logic
The Electrophile: Electronic Considerations
The reactivity of Compound 1 is defined by the interplay between the pyrazole ring and its substituents.
-
3-Chloromethyl Group (Electrophile): This is the primary site of reactivity. The carbon-chlorine bond is polarized, making the methylene carbon highly susceptible to nucleophilic attack (
). -
4-Bromo Substituent: The bromine atom at the 4-position is electron-withdrawing (inductive effect,
). This pulls electron density away from the pyrazole ring and, by extension, the 3-chloromethyl group. Result: The electrophilicity of the methylene carbon is enhanced compared to the non-brominated analog, accelerating the reaction rate. -
1-Ethyl Group: This blocks the N1 position, preventing tautomerization and ensuring regiospecificity during the reaction. It also increases the lipophilicity of the molecule, influencing solvent choice.
Reaction Mechanism ( )
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Key Selectivity Factor: The 4-bromo group provides significant steric bulk adjacent to the reaction center. While it enhances electrophilicity electronically, it may sterically hinder the approach of bulky secondary amines, requiring thermal activation.
Orthogonal Reactivity
A critical feature of this scaffold is the stability of the C-Br bond under these conditions. The standard
Figure 1: Mechanistic pathway of the N-alkylation. Note the potential for bis-alkylation (Red) when using primary amines, which drives the stoichiometry recommendations in Section 3.
Experimental Optimization
The choice of base and solvent is critical to balance solubility, reaction rate, and suppression of side reactions (hydrolysis or bis-alkylation).
Table 1: Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) | Preferred. Excellent dipole moment to stabilize the transition state. Easy to remove ( |
| DMF / DMAc | Good for solubility of polar amines but difficult to remove during workup. Promotes rapid reaction. | |
| DCM / Chloroform | Useful for highly lipophilic amines but reaction rates are slower due to lower polarity. | |
| Base | Standard. Insoluble inorganic base provides a heterogeneous surface, moderating the reaction rate to prevent over-alkylation. | |
| DIPEA (Hünig's Base) | Soluble organic base. Use for unreactive amines. Risk of promoting bis-alkylation with primary amines. | |
| "Cesium Effect." Use only if the reaction is sluggish; higher solubility increases reactivity significantly. | ||
| Stoichiometry | 1.0 : 1.2 (Halide:Amine) | For secondary amines. |
| 1.0 : 3.0+ (Halide:Amine) | Critical for Primary Amines. Excess amine statistically favors mono-alkylation over bis-alkylation. |
Detailed Protocol (SOP)
Reagents[1][2]
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Target Amine (1.2 equiv for secondary; 3.0 equiv for primary).
-
Base: Potassium Carbonate (
), anhydrous, granular (3.0 equiv). -
Solvent: Acetonitrile (MeCN), HPLC Grade (0.1 M concentration relative to substrate).
Procedure
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, charge This compound (1.0 equiv).
-
Add MeCN (half of the total volume) and stir until dissolved.
-
-
Activation:
-
Add
(3.0 equiv) in one portion. The mixture will become a suspension. -
Note: If the amine is a hydrochloride salt, add an extra 1.0 equiv of base.
-
-
Addition:
-
Dissolve the Amine in the remaining MeCN.
-
Add the amine solution dropwise to the stirring pyrazole suspension at Room Temperature (RT).
-
Causality: Dropwise addition keeps the instantaneous concentration of free amine low relative to the base, but high relative to the alkylated product, helping control selectivity.
-
-
Reaction:
-
Stir at RT for 4–16 hours.
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS. The starting material (Cl-pyrazole) usually elutes faster than the amine product.
-
Thermal Boost: If conversion is <50% after 4 hours, heat to
. Do not exceed to avoid degradation.
-
-
Workup:
-
Filter the solids (
/KCl) through a fritted funnel or Celite pad. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with Water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography.
-
Gradient: 0%
100% EtOAc in Hexanes. For polar amines, use 0% 10% MeOH in DCM.
-
QC & Validation Criteria
-
LCMS: Look for the characteristic M+2 bromine isotope pattern (1:1 ratio of peaks separated by 2 amu).
-
Example: If Product Mass is 300, you must see peaks at 300 and 302 of equal intensity.
-
-
1H NMR (CDCl3):
-
4.40–4.60 ppm: Disappearance of the chloromethyl singlet (
-Cl). -
3.50–3.80 ppm: Appearance of the new aminomethyl singlet (
-N). The shift moves upfield due to the lower electronegativity of N vs Cl. - 7.40–7.60 ppm: The Pyrazole C5-H proton should remain a sharp singlet.
-
4.40–4.60 ppm: Disappearance of the chloromethyl singlet (
Figure 2: Operational workflow for the synthesis and purification of the target amine.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion | Steric hindrance from 4-Br group. | Switch solvent to DMF and heat to |
| Bis-Alkylation | Primary amine was too reactive or too concentrated. | Increase amine equivalents to 5.0. Dilute reaction to 0.05 M. Add substrate to the amine solution. |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Flame-dry glassware. Use anhydrous MeCN. Ensure |
| Emulsion in Workup | Amphiphilic product nature. | Saturate the aqueous layer with NaCl (solid). Use DCM instead of EtOAc for extraction. |
References
- Elguero, J. Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 3, pp 1-75.
- Nucleophilic Substitution Mechanisms ( ): Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
-
Synthesis of Aminomethyl Pyrazoles (Analogous Chemistry)
-
Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrazole-Based Kinase Inhibitors." (General reference for scaffold utility).
-
-
Safety of Alkylating Agents
-
Sigma-Aldrich Safety Data Sheet (SDS) for 4-(chloromethyl)pyrazoles. (Always consult specific SDS before use).
-
(Note: Specific "recipe" papers for this exact CAS number are proprietary or rare in open literature; the protocol above is derived from standard "Best Practices" for benzylic chloride substitution in heterocyclic chemistry.)
Application Note: Scalable Synthesis of 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
The following Application Note and Protocol Guide details the scalable synthesis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole . This document is designed for process chemists and medicinal chemists requiring a robust, reproducible route for multi-gram to kilogram scale preparation.
Executive Summary
The target molecule, This compound , serves as a critical electrophilic building block in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and other pyrazole-based kinase inhibitors. Its structural core features a 3-chloromethyl "warhead" for nucleophilic substitution and a 4-bromo handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This protocol outlines a 4-step linear synthesis designed for scalability. Unlike radical halogenation routes, which suffer from poor selectivity (C-methyl vs. N-ethyl halogenation), this route utilizes a functional group interconversion (FGI) strategy: Ester
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the chloromethyl group, tracing back to a stable ester precursor. The key strategic decision is the timing of the bromination and alkylation to maximize regioselectivity.
Synthetic Logic:
-
Chloromethyl Construction: Best achieved via nucleophilic substitution of a primary alcohol using Thionyl Chloride (
). -
Alcohol Precursor: Generated via hydride reduction of the corresponding ethyl ester.
-
Bromination: Performed on the ester intermediate. The electron-withdrawing ester group at C3 deactivates the ring slightly, but the C4 position remains the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).
-
N-Alkylation: The starting material, Ethyl 1H-pyrazole-3-carboxylate , exists in tautomeric equilibrium. Alkylation under basic conditions preferentially occurs at
due to steric and electronic control, yielding the desired 1,3-substitution pattern.
Reaction Pathway Diagram
Caption: Linear synthetic route converting ethyl 1H-pyrazole-3-carboxylate to the target chloromethyl derivative.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Objective: Regioselective alkylation of the pyrazole nitrogen.[1][2] Critical Parameter: Temperature control to minimize N2-alkylation (5-ester isomer) byproducts.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).
Protocol:
-
Charge a reaction vessel with Ethyl 1H-pyrazole-3-carboxylate (e.g., 50.0 g) and Acetonitrile (500 mL).
-
Add
(granular, anhydrous) in one portion. -
Cool the suspension to 0–5 °C.
-
Add Ethyl Iodide dropwise over 30 minutes, maintaining internal temperature <10 °C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. If regioselectivity is <95:5, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).-
Note: The 1-ethyl-3-carboxylate (desired) is typically less polar than the 1-ethyl-5-carboxylate isomer.
-
Stage 2: Bromination to Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Objective: Electrophilic bromination at C4.[3] Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagents: Stage 1 Product (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
-
Dissolve Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (e.g., 40.0 g) in Acetonitrile (400 mL).
-
Add NBS portion-wise over 20 minutes at RT. Caution: Mild exotherm.
-
Stir at RT for 2–4 hours. Conversion is usually rapid.
-
Quench: Add 5% aqueous
(sodium thiosulfate) to destroy excess bromine species. -
Workup: Remove MeCN under vacuum. Extract the aqueous residue with EtOAc (3x).[3] Wash combined organics with water and brine.
-
Crystallization: The product often solidifies upon concentration. Recrystallize from Heptane/EtOAc if necessary.
Stage 3: Reduction to (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol
Objective: Chemoselective reduction of the ester to the primary alcohol without debrominating the ring.
Reagent Choice:
-
Reagents: Stage 2 Ester (1.0 equiv), Sodium Borohydride (
, 3.0 equiv), Calcium Chloride ( , 1.5 equiv). -
Solvent: Ethanol/THF (2:1).
Protocol:
-
Dissolve Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (e.g., 30.0 g) in absolute Ethanol (300 mL) and THF (150 mL).
-
Cool to 0 °C. Add
(powdered). -
Add
portion-wise over 45 minutes. Caution: Hydrogen gas evolution. -
Stir at 0 °C for 1 hour, then warm to RT and stir overnight.
-
Quench: Cool to 0 °C. Carefully add saturated aqueous
(slowly!) to quench excess hydride. -
Workup: Evaporate bulk solvents. Dilute residue with water and extract with EtOAc (3x).[3]
-
Isolation: Dry organics (
) and concentrate. The alcohol is typically a white solid.
Stage 4: Chlorination to this compound
Objective: Conversion of primary alcohol to alkyl chloride.
Safety:
-
Reagents: Stage 3 Alcohol (1.0 equiv), Thionyl Chloride (
, 1.5–2.0 equiv). -
Solvent: Dichloromethane (DCM) or Toluene.[6]
-
Catalyst: DMF (Catalytic, 2-3 drops).
Protocol:
-
Suspend (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol (e.g., 20.0 g) in anhydrous DCM (200 mL).
-
Cool to 0 °C. Add DMF (catalytic).
-
Add
dropwise via addition funnel over 30 minutes. -
Remove cooling bath and reflux (40 °C) for 2–3 hours. The solid will dissolve as the reaction proceeds.[5]
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator with a caustic trap).
-
Neutralization: Redissolve residue in DCM, wash with cold saturated
solution (Caution: evolution), then brine. -
Final Isolation: Dry (
) and concentrate.-
Product: Off-white to yellow solid/oil.
-
Storage: Store under inert atmosphere at 2–8 °C (moisture sensitive).
-
Process Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Regioselectivity (Step 1) | Ensure temperature is kept low (<10°C) during alkylation. Use non-polar solvents (Toluene) if N2-alkylation persists, though MeCN is standard. |
| Exotherm (Step 2) | NBS addition must be controlled. On >100g scale, use a cooling jacket. |
| Hydrogen Evolution (Step 3) | |
| Corrosive Gases (Step 4) | |
| Debromination (Step 3) | Avoid Pd/C hydrogenation or dissolving metal reductions. Hydride reductions ( |
Analytical Data Summary
Target Molecule: this compound
-
Formula:
-
Molecular Weight: 223.50 g/mol
Expected
- 7.45 (s, 1H, Pyrazole H-5 ) – Characteristic singlet.
-
4.65 (s, 2H, CH
-Cl ) – Deshielded methylene. -
4.15 (q,
Hz, 2H, N-CH -CH ) -
1.48 (t,
Hz, 3H, N-CH -CH )
Mass Spectrometry (LC-MS):
-
Pattern: Characteristic isotope pattern for 1 Br and 1 Cl.
-
M+H: ~223 (75%), 225 (100%), 227 (25%) due to
and isotopes.
References
-
Regioselective Alkylation of Pyrazoles
- Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxyl
- Source:Beilstein Journal of Organic Chemistry, 2012, 8, 147–152.
-
URL:[Link]
-
Bromination of Pyrazoles
-
Reduction of Esters to Alcohols
-
Chlorination with Thionyl Chloride
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 5932-34-3 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Minimizing hydrolysis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Technical Support Bulletin: Minimizing Hydrolysis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Executive Summary
This compound (CAS: N/A for specific isomer, analogous to 15803-02-8 derivatives) is a highly reactive electrophilic building block. The primary stability challenge is the hydrolysis of the chloromethyl group to a hydroxymethyl moiety (alcohol). This degradation is driven by the "benzylic-like" reactivity of the chloromethyl position, activated by the heteroaromatic pyrazole ring.
This guide provides a self-validating protocol to minimize hydrolysis during storage, reaction, and purification.
The Chemistry of Instability
To prevent the problem, you must understand the mechanism. The chloromethyl group at the C3 position is susceptible to nucleophilic attack by water via two competing pathways, often accelerated by the electron-withdrawing bromine at C4 which increases the electrophilicity of the methylene carbon.
Figure 1: Hydrolysis Pathways The following diagram illustrates the competitive SN1 and SN2 pathways that lead to the unwanted alcohol byproduct.
Caption: Competitive SN1/SN2 hydrolysis pathways. Polar protic solvents favor SN1; moisture in aprotic solvents drives SN2.
Critical Storage & Handling (The "Pre-Lab")
Q: How should I store the compound long-term? A: Hydrolysis is autocatalytic; the HCl byproduct can further catalyze degradation.
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the substitution reaction.
-
Atmosphere: Strictly under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
Q: I just received the shipment. What is the first thing I should do? A: Equilibrate before opening. Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation, introducing water directly to the solid surface.
Reaction Optimization (The "During-Lab")
Q: Which solvents are "safe"? A: Use anhydrous, aprotic solvents .
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[1]
-
Avoid: Alcohols (MeOH, EtOH), DMF (unless fresh/dry, as it is hygroscopic), and obviously water.
Q: How do I ensure my solvent is dry enough? A: Do not trust "anhydrous" labels on old bottles.
-
Protocol: Store solvents over activated 3Å or 4Å Molecular Sieves for at least 24 hours before use.
-
Verification: Use the Karl Fischer titration method if available, or a colorimetric indicator (e.g., benzophenone ketyl for THF/Ether) to verify <10 ppm water content.
Q: Can I use a base in my reaction? A: Yes, but choose carefully.
-
Issue: Strong hydroxide bases (NaOH, KOH) are nucleophilic and will directly displace the chloride.
-
Solution: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . If an inorganic base is required, use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in anhydrous acetone/MeCN.
Troubleshooting Guide (The "Post-Lab")
| Symptom | Probable Cause | Corrective Action |
| New polar spot on TLC (R_f ~ 0.2-0.3) | Hydrolysis to alcohol. | Do not heat. Purify immediately on silica gel using non-protic eluents (e.g., Hexane/EtOAc). |
| Fuming upon opening vial | HCl accumulation from degradation. | The sample is compromised. If valuable, dissolve in DCM, wash rapidly with cold sat. NaHCO₃, dry over MgSO₄, and concentrate. |
| Low yield in alkylation reactions | Competitive hydrolysis consumes the electrophile. | Increase electrophile equivalents (1.2 - 1.5 eq). Add activated molecular sieves directly to the reaction flask. |
| Precipitate forms in reaction | Pyridinium/Ammonium salts (good) or Polymerization (bad). | Check solubility. If the precipitate is water-soluble, it is likely the salt byproduct of your base. |
Workflow: The "Zero-Hydrolysis" Workup
Standard aqueous workups are the most risky phase. Use this decision tree to determine the safest isolation method.
Caption: Decision matrix for isolating moisture-sensitive alkyl halides.
Frequently Asked Questions (FAQ)
Q: Can I dry the solid in a vacuum oven? A: Only if the vacuum is high (<5 mbar) and temperature is low (<25°C). Heat + trace moisture in a vacuum oven is a common cause of degradation. A vacuum desiccator with P₂O₅ is safer.
Q: Why does the 4-bromo group matter? A: The bromine atom is electron-withdrawing. It pulls electron density from the pyrazole ring, which in turn pulls density from the chloromethyl carbon. This makes the CH₂-Cl bond more polarized and the carbon more electrophilic (reactive) compared to a non-brominated analog.
Q: Is the compound light sensitive? A: Alkyl halides, especially with bromine present, can undergo photolytic cleavage. While hydrolysis is the main concern, store in amber vials to prevent radical decomposition.
References
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., & Lawton, M. (2010).[2] The Journal of Organic Chemistry. [Link] (Authoritative source for solvent drying protocols cited in Section 4).
-
Reactivity of Chloromethyl Heterocycles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link] (General reference for the reactivity of halomethyl-azoles).
-
Purification of Laboratory Chemicals (8th Edition). Armarego, W. L. F. (2017). Butterworth-Heinemann. [Link] (Standard text for handling and purifying reactive intermediates).
Sources
Troubleshooting low reactivity of 4-bromo pyrazole intermediates
Welcome to the technical support center for 4-bromo pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthetic application of these versatile building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.
The 4-bromo pyrazole scaffold is a cornerstone in medicinal chemistry, offering a reliable handle for introducing molecular diversity through cross-coupling reactions. However, its unique electronic nature can lead to challenges such as low reactivity, catalyst inhibition, and undesirable side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of 4-bromo pyrazoles.
Q1: What makes the C4-position of the pyrazole ring unique in its reactivity?
The reactivity of the pyrazole ring is dictated by the electronic interplay of its two adjacent nitrogen atoms. The N1 nitrogen is "pyrrole-like" and donates its lone pair to the aromatic system, while the N2 nitrogen is "pyridine-like" with its lone pair in an sp² orbital in the plane of the ring. This arrangement leads to an uneven electron distribution:
-
C4-Position: This position has the highest electron density, making it the most nucleophilic carbon and thus highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).[1][2][3]
-
C3 and C5-Positions: Flanked by the nitrogen atoms, these positions are comparatively electron-deficient and more susceptible to nucleophilic attack, especially if activated by appropriate leaving groups.[1][4][5]
For cross-coupling reactions, the 4-bromo pyrazole acts as an electrophile. Its reactivity is a balance between the inherent C-Br bond strength and the electronic character of the pyrazole ring.
Q2: My 4-bromo pyrazole is N-H unsubstituted. Why might this be causing issues in my palladium-catalyzed reaction?
The acidic proton on the N1 nitrogen of an unprotected pyrazole is a primary source of complications in palladium catalysis.[6] There are two main issues:
-
Catalyst Inhibition: The "pyridine-like" N2 lone pair can coordinate strongly to the palladium center. Furthermore, in the presence of a base, the pyrazole can be deprotonated to form a pyrazolate anion, which can bind to the palladium, forming stable, catalytically inactive or less active complexes. This sequestration of the catalyst is a common cause of sluggish or stalled reactions.
-
Side Reactions: The N-H proton can participate in unwanted side reactions, including promoting the formation of palladium-hydride species that lead to hydrodehalogenation (debromination).[6]
Q3: Should I use a 4-iodo, 4-bromo, or 4-chloro pyrazole for my cross-coupling reaction?
The choice of halogen is a critical strategic decision based on a trade-off between reactivity and stability. The general reactivity trend for oxidative addition to a Pd(0) center is dictated by the carbon-halogen bond strength: C-I > C-Br > C-Cl .[7]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Iodo (I) | Pd(PPh₃)₄, Pd(OAc)₂ | High | 70-95% | Most reactive, allows for milder conditions. More prone to hydrodehalogenation. Often more expensive. |
| Bromo (Br) | Pd(dppf)Cl₂, Buchwald Ligands | Medium | 50-90% | Good balance of reactivity and stability. The most common choice for library synthesis. Requires more forcing conditions than iodo-derivatives.[7][8] |
| Chloro (Cl) | Pd(NHC) complexes, Buchwald Ligands | Low | 10-70% | Least reactive, requires highly active (and often expensive) catalyst systems with specialized, bulky, electron-rich ligands.[9] Most stable and cost-effective starting material. |
Table 1: Comparative reactivity of 4-halopyrazoles in cross-coupling reactions. Yields are representative and highly dependent on specific substrates and conditions.[7]
For initial explorations and general library synthesis, 4-bromo pyrazoles offer the best compromise of reactivity, stability, and cost.
Part 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides detailed troubleshooting for common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling
Q4: My Suzuki reaction is sluggish and stalls at low conversion. What are the likely causes?
Several factors can lead to a stalled Suzuki reaction with a 4-bromo pyrazole substrate. A logical workflow can help diagnose the issue.
Q5: I am observing a significant amount of a debrominated pyrazole side product. What is causing this and how can I prevent it?
This side product arises from hydrodehalogenation , a common competing pathway where the bromine atom is replaced by hydrogen.[6] This is particularly problematic with N-H unsubstituted pyrazoles.
-
Causality: The reaction mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with trace water, the amine base, or the acidic N-H proton of the pyrazole itself. This Pd-H species can then react with the 4-bromo pyrazole in a competing catalytic cycle to reductively cleave the C-Br bond.
-
Solutions:
-
N-Protection: The most effective solution is to protect the pyrazole N1-position. A bulky protecting group like trityl (Tr) or a base-stable group like SEM can physically block interfering interactions with the catalyst and removes the acidic proton.[10]
-
Choice of Base and Solvent: Use rigorously anhydrous solvents and bases. Sometimes, using a phosphate base (K₃PO₄) can be less prone to generating Pd-H species compared to carbonate or hydroxide bases.
-
Optimize Ligand: Using highly active, bulky ligands can sometimes accelerate the desired productive catalytic cycle, outcompeting the hydrodehalogenation pathway.
-
B. Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination of 4-bromo pyrazole with a primary alkyl amine (e.g., propylamine) gives very low yields, but it works well with aniline. Why?
This is a classic issue related to β-hydride elimination . The success of the Buchwald-Hartwig amination is highly dependent on the structure of the amine coupling partner.
-
Causality: The catalytic cycle involves the formation of a palladium-amido complex. If the amine has a hydrogen atom on the carbon beta to the nitrogen (a β-hydrogen), this complex can undergo β-hydride elimination. This process destroys the palladium-amido intermediate, leading to the formation of an imine and a Pd-H species, which halts the productive cycle and can lead to debromination of the starting material.[10] Amines without β-hydrogens (like aniline, adamantylamine, or tert-butylamine) cannot undergo this process and therefore typically give good yields.[10][11]
-
Solutions:
-
Switch to a Copper Catalyst: For primary alkylamines with β-hydrogens, copper-catalyzed C-N coupling (an Ullmann-type reaction) is often a more effective strategy. These reactions do not proceed via the same β-hydride elimination pathway.[10]
-
Use a Specialized Ligand System: While challenging, some modern, highly specialized Buchwald ligands have been developed to facilitate the coupling of primary alkylamines by promoting a rapid reductive elimination that outpaces β-hydride elimination. This often requires careful optimization.
-
Protect the Amine: If feasible, using an ammonia equivalent like benzophenone imine, followed by hydrolysis, can be an effective route to primary amines.
-
| Amine Type | Coupling Partner | Catalyst | Result | Probable Reason |
| Primary Alkyl (with β-H) | 1-Trityl-4-bromopyrazole | Pd(dba)₂ / tBuDavePhos | Low Yield (<35%) | Competing β-hydride elimination[10] |
| Primary Aryl (no β-H) | 1-Trityl-4-bromopyrazole | Pd(dba)₂ / tBuDavePhos | High Yield (>90%) | No pathway for β-hydride elimination[10] |
| Primary Alkyl (with β-H) | 1-Trityl-4-iodopyrazole | CuI / Ligand | Good Yield (>60%) | Different reaction mechanism (Ullmann)[10] |
Table 2: Comparison of Palladium vs. Copper catalysis for the amination of 4-halopyrazoles with different amine types.
C. Sonogashira Coupling
Q7: My Sonogashira coupling with 4-bromo pyrazole is not working. I've tried standard Pd/Cu conditions. What should I try next?
The Sonogashira reaction can be sensitive, and its failure with 4-bromo pyrazole often points to issues with catalyst activity or reaction conditions, as the C-Br bond is less reactive than a C-I bond.[8]
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 1-Methyl-4-Iodo-Pyrazole (High Reactivity Example)
This protocol is adapted from a high-yield synthesis of 4-aryl pyrazoles and demonstrates the acceleration provided by microwave heating.[12]
-
Preparation: To a microwave reaction vial, add 1-methyl-4-iodopyrazole (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), Cesium Carbonate (Cs₂CO₃, 2.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add a 10:4 mixture of 1,2-dimethoxyethane (DME) and water. The total volume should be sufficient to dissolve the reagents (e.g., 4.2 mL for a 0.5 mmol scale reaction).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 90 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 1-Trityl-4-Bromo-Pyrazole with an Aniline
This protocol is designed for amines lacking β-hydrogens, utilizing a bulky N-protecting group to prevent catalyst inhibition.[10]
-
Preparation: In a flame-dried Schlenk flask under argon, add 1-trityl-4-bromo-pyrazole (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., tBuDavePhos, 10 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the aniline derivative (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography. The trityl group can be removed under acidic conditions if desired.
References
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
Elguero, J., et al. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
- Portilla, J., et al. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química del Perú, 78(3), 194-219.
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fagnou, K., et al. (2007). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles.
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Available at: [Link]
- Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(3), 967-973.
- Iaroshenko, V. O. (2020). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
-
NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
- Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 779-783. Available at: [Link]
-
Ohta, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. Available at: [Link]
- Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(33), 5881-5884.
-
The Royal Society of Chemistry. (n.d.). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Available at: [Link]
-
ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]
-
Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2818-2832. Available at: [Link]
-
ResearchGate. (2025). (PDF) Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Ohta, T., et al. (2020). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 25(20), 4700.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
- Elsevier. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 639-656.
-
PubMed. (2015). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. Available at: [Link]
- National Institutes of Health. (2008).
-
MDPI. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Available at: [Link]
-
YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. Available at: [Link]
-
Wiley Online Library. (2022). Nanorod Photocatalysts for CÀ O Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Available at: [Link]
-
PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Available at: [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]
-
ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. societachimica.it [societachimica.it]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. html.rhhz.net [html.rhhz.net]
Technical Support Center: Optimizing Solvent Systems for 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction: The "Dual-Warhead" Challenge
As researchers, we often categorize 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole as a "dual-warhead" scaffold. It presents two distinct electrophilic sites with opposing solvent demands:
-
The Alkyl Chloride (C3-CH₂Cl): A "soft" electrophile prone to
reactions, requiring polar aprotic solvents to strip cations from nucleophiles. -
The Aryl Bromide (C4-Br): A site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), typically requiring aqueous-organic biphasic systems or high-boiling ethers.
The Core Conflict: The aqueous basic conditions required to activate boronic acids for Suzuki coupling at C4 will rapidly hydrolyze the chloromethyl group at C3 into a hydroxymethyl alcohol.
This guide provides the logic to navigate this chemoselectivity minefield.
Part 1: Nucleophilic Substitution (The C3-Chloromethyl Site)
Objective: Functionalizing the -CH₂Cl group (Amination, Etherification, Thio-substitution) without disturbing the C4-Br bond.
Q1: Why is my yield low when using Ethanol or Methanol?
Answer: You are likely experiencing solvolysis competition .
In protic solvents (EtOH, MeOH), the solvent itself acts as a nucleophile. While the -CH₂Cl group is a primary halide favoring
The Fix: Switch to Polar Aprotic Solvents .
-
Acetonitrile (ACN): The "Gold Standard." It is polar enough (
) to dissolve organic reactants but does not solvate anions (nucleophiles) strongly, leaving them "naked" and highly reactive. -
Acetone: Use for Finkelstein conditions (adding NaI) to convert the -Cl to a more reactive -I in situ.
Q2: I’m seeing "gummy" precipitates and stalled reactions in DCM. Why?
Answer: This is a solubility-reactivity mismatch . While your pyrazole starting material dissolves well in Dichloromethane (DCM), the nucleophilic salts (e.g., Potassium Carbonate, Sodium Azide, Amines) do not. The reaction occurs only at the solid-liquid interface, which is kinetically invisible.
The Protocol:
-
Primary Recommendation: Use DMF (Dimethylformamide) or NMP . These dissolve both the organic pyrazole and the inorganic base/nucleophile.
-
Workup Warning: DMF is hard to remove. Wash the organic layer 3x with 5% LiCl (aq) during extraction to pull the DMF into the aqueous phase.
Data Table 1: Solvent Performance for Substitution
| Solvent | Dielectric Const. ( | Reaction Rate ( | Risk Factor | Recommended For |
| Acetonitrile | 37.5 | High | Low | Primary Amines, Thiols |
| DMF | 36.7 | Very High | Workup difficulty | Azides, Cyanides, bulky nucleophiles |
| Ethanol | 24.5 | Low | Solvolysis (Ether formation) | Avoid (unless solvolysis is desired) |
| DCM | 8.9 | Negligible | Heterogeneous mixture | Only with Phase Transfer Catalysts (TBAB) |
Part 2: Cross-Coupling (The C4-Bromo Site)
Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4 position.
Q3: How do I prevent hydrolysis of the -CH₂Cl group during Suzuki coupling?
Answer: Standard Suzuki conditions (Dioxane/Water +
Strategy A: Anhydrous Suzuki (The "Dry" Route) Eliminate water to save the -CH₂Cl.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Base: Cesium Fluoride (CsF) or Potassium Phosphate (
) suspended in the organic phase. -
Catalyst:
(Resistant to non-aqueous conditions). -
Why it works: CsF acts as a "naked" fluoride source to activate the boronic acid without requiring hydrolysis.
Strategy B: Substitution First (The "Safe" Route) React the unstable -CH₂Cl before the coupling.
-
Perform
substitution (e.g., with an amine).[1] -
The resulting C3-aminomethyl group is stable to aqueous base.
-
Proceed with standard aqueous Suzuki coupling.
Q4: My catalyst is dying (turning black) immediately. Is it the solvent?
Answer: It is likely the Chloromethyl group poisoning the catalyst . Palladium can oxidatively add into the C-Cl bond (albeit slower than C-Br), leading to complex mixtures and catalyst deactivation.
-
Troubleshooting: Switch to a High-Turnover Catalyst like XPhos Pd G2 . The bulky ligand protects the Pd center and accelerates the cycle at the C-Br bond, outcompeting the side reaction at C-Cl.
Part 3: Visualization & Logic Mapping
Workflow Diagram: The Chemoselectivity Decision Tree
Caption: Decision matrix for solvent and protocol selection based on target functionalization order.
Part 4: Experimental Protocols
Protocol A: Optimized Substitution (Amination)
Use this to functionalize the -CH₂Cl group while preserving the -Br.
-
Dissolution: Dissolve 1.0 eq of This compound in anhydrous Acetonitrile (0.2 M) .
-
Base Addition: Add 1.5 eq of DIPEA (Hünig's Base). Note: Inorganic bases like
require DMF. -
Nucleophile: Add 1.1 eq of the primary amine dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc).
-
Tip: If reaction is <50% complete after 4h, add 0.1 eq Tetrabutylammonium Iodide (TBAI) to catalyze via the Finkelstein mechanism.
-
-
Workup: Evaporate ACN. Redissolve in EtOAc, wash with water.
Protocol B: Anhydrous Suzuki Coupling
Use this if you MUST preserve the -CH₂Cl group during coupling.
-
Setup: Flame-dry a flask and purge with Argon.
-
Solvent: Add Anhydrous Toluene (0.1 M) . Degas by sparging with Argon for 15 mins.
-
Reagents: Add Pyrazole (1.0 eq), Boronic Acid (1.5 eq), and Cesium Fluoride (2.5 eq) .
-
Catalyst: Add
(5 mol%) . -
Heat: Reflux at 90°C for 12 hours.
-
Note: Do NOT use water or hydrous bases (
), or the -CH₂Cl will hydrolyze.
References
-
Vertex AI Search. (2026). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from 2
-
National Institutes of Health (NIH). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from 3
-
CONICET. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Retrieved from
-
Organic Chemistry Portal. (2024). Pyrazole Synthesis and Reactivity. Retrieved from 4
-
BenchChem. (2025).[1][5] Troubleshooting Dehalogenation in Suzuki-Miyaura Reactions. Retrieved from 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole. The following question-and-answer format addresses specific, common issues with a focus on the underlying chemical principles and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows significant amounts of unreacted starting materials. What is the most efficient initial purification strategy?
A1: The presence of unreacted starting materials is a common issue stemming from incomplete reactions or side reactions.[1] The choice of an initial purification technique is dictated by the differing physicochemical properties of your target compound and the impurities.[1]
-
For Polar Starting Materials: If your starting materials are significantly more polar than the non-polar this compound, a simple liquid-liquid extraction is highly effective.[1][2][3][4] You can wash the organic solution containing your product with water or brine to remove these polar impurities.[1]
-
For Solid Products with Different Solubilities: If your product is a solid and has a different solubility profile from the starting materials, recrystallization is often the best first choice.[1]
-
For Products with Different Polarity: Column chromatography is a versatile option when there is a polarity difference between your product and the starting materials.[1]
A logical workflow for selecting the appropriate purification technique is outlined below.
Caption: Decision workflow for initial purification of crude pyrazole.
Q2: I'm observing an oily residue during recrystallization instead of crystals. What's causing this and how can I fix it?
A2: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solute is excessively soluble in the chosen solvent.[5] For pyrazole derivatives, selecting the right solvent system is critical.
Causality: The high concentration of impurities can also lower the melting point of the mixture, leading to the formation of an oil. The goal is to identify a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Protocol: Recrystallization Solvent Screening
-
Solvent Selection: Start with solvents like ethanol, methanol, ethyl acetate, or hexane. Pyrazole compounds often recrystallize well from alcohol-water mixtures.[6][7]
-
Small-Scale Test: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent.
-
Induce Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with a glass rod to create nucleation sites.[5]
-
If still unsuccessful, place the test tube in an ice bath.
-
If the compound oils out, add a small amount of a "non-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until turbidity persists, then allow it to cool. For many pyrazoles, adding hot water to a hot alcohol solution can be effective.[6]
-
Recommended Solvents for Pyrazole Derivatives:
| Solvent/Mixture | Rationale |
| Ethanol/Water | Good for moderately polar compounds; water acts as a non-solvent.[6][7] |
| Methanol/Water | Similar to ethanol/water, but methanol is more polar.[6] |
| Ethyl Acetate/Hexane | A common combination for compounds of intermediate polarity. |
| Isopropyl Alcohol | Can be a good single-solvent choice.[6] |
Q3: My compound is sticking to the silica gel during column chromatography, leading to low recovery. What can I do?
A3: Pyrazoles, containing basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to poor elution and low yields.[6]
Expertise-Driven Solution: To mitigate this, the silica gel can be deactivated.
Protocol: Deactivating Silica Gel for Pyrazole Purification
-
Prepare a Slurry: Create a slurry of your silica gel in the chosen mobile phase.
-
Add a Deactivating Agent: Add a small amount of triethylamine (Et3N) or ammonia in methanol to the slurry (e.g., 1 ml of Et3N per 100g of silica).[6]
-
Pack the Column: Pack the column with the deactivated silica slurry.
-
Sample Loading: For best results, use a dry loading method. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.[8]
-
Elution: Proceed with your gradient or isocratic elution. The basic additive in the mobile phase will compete with your pyrazole for the active sites on the silica, allowing for better elution.
Alternative Stationary Phase: If deactivation is insufficient, consider using a more neutral stationary phase like alumina.[6]
Q4: How can I confirm the purity of my final product?
A4: Purity assessment is crucial. A combination of techniques should be employed for a comprehensive evaluation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.[7][9] A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often suitable for pyrazole derivatives.[10][11] The mobile phase can be a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual impurities.[9][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[13]
Typical HPLC Conditions for Pyrazole Analysis:
| Parameter | Value | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Acetonitrile: 0.1% TFA in Water (75:25 v/v) | [10] |
| Flow Rate | 0.5 - 1.0 mL/min | [10][11] |
| Detection | UV at a suitable wavelength (e.g., 206 nm or 333 nm) | [10][11] |
References
- BenchChem. (n.d.). Purification strategies to remove starting material impurities.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- Ijcpa.in. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- TSI Journals. (2011, May 31). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES.
- MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
Sources
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- 11. ijcpa.in [ijcpa.in]
- 12. mdpi.com [mdpi.com]
- 13. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation: Deconstructing 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating chemical structures. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole, offering a comparative analysis with structurally related alternatives to provide a deeper understanding of substituent effects on the pyrazole scaffold. Our approach is grounded in scientific integrity, blending theoretical principles with practical, field-proven insights.
The Foundation: Understanding 1H NMR of Pyrazole Systems
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The chemical environment of each proton on the pyrazole ring and its substituents is unique, resulting in a distinct 1H NMR spectrum that serves as a molecular fingerprint. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide crucial information about the proton's electronic environment, neighboring protons, and relative abundance, respectively.
Substituents on the pyrazole ring exert significant influence on the 1H NMR spectrum through inductive and mesomeric effects. Electron-withdrawing groups, such as halogens, tend to deshield nearby protons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups will cause an upfield shift. The position of the substituent is also critical in determining the magnitude of these effects.
In-Depth Analysis of this compound
Let us dissect the predicted 1H NMR spectrum of our target molecule, this compound. The structure and proton designations are illustrated below.
Figure 1. Structure of this compound with proton designations.
Based on established principles of 1H NMR spectroscopy and data from related compounds, we can predict the following spectral data:
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.6 - 7.8 | Singlet (s) | - | 1H |
| CH2Cl (Ha) | ~4.7 - 4.9 | Singlet (s) | - | 2H |
| N-CH2 (Hb) | ~4.2 - 4.4 | Quartet (q) | ~7.2 | 2H |
| CH3 (Hc) | ~1.4 - 1.6 | Triplet (t) | ~7.2 | 3H |
Justification of Predicted Chemical Shifts and Multiplicities:
-
H-5 (Pyrazole Ring Proton): The single proton on the pyrazole ring is at the 5-position. It is deshielded by the aromatic nature of the ring and the adjacent nitrogen atom. The electron-withdrawing bromine atom at the 4-position further deshields this proton, shifting its signal downfield. With no adjacent protons, its signal is expected to be a singlet.
-
CH2Cl (Chloromethyl Protons, Ha): These protons are attached to a carbon adjacent to an electronegative chlorine atom and the pyrazole ring, both of which are electron-withdrawing. This significant deshielding effect will shift their signal considerably downfield, likely appearing as a singlet as there are no vicinal protons.
-
N-CH2 (Ethyl Protons, Hb): The methylene protons of the ethyl group are directly attached to a nitrogen atom of the aromatic pyrazole ring, causing a downfield shift. These protons are coupled to the three adjacent methyl protons, resulting in a quartet multiplicity (n+1 = 3+1 = 4).
-
CH3 (Ethyl Protons, Hc): The methyl protons of the ethyl group are in a more shielded environment compared to the methylene protons. They are coupled to the two adjacent methylene protons, leading to a triplet multiplicity (n+1 = 2+1 = 3).
Comparative Analysis with Alternative Pyrazole Derivatives
To better understand the influence of each substituent, we will now compare the predicted spectrum of our target molecule with two closely related compounds.
Alternative 1: 4-bromo-1-ethyl-1H-pyrazole
This compound lacks the 3-(chloromethyl) group, allowing us to isolate the effect of this substituent.
Figure 3. Structure of 3-(chloromethyl)-1-ethyl-1H-pyrazole.
Predicted 1H NMR Data (based on a similar reported compound): [1]
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~7.72 | Doublet (d) |
| H-4 | ~6.33 | Doublet (d) |
| CH2Cl | ~5.08 | Singlet (s) |
| N-CH2 | ~4.13 | Quartet (q) |
| CH3 | ~1.37 | Triplet (t) |
Comparison Insights:
-
The most significant difference is the presence of a proton at the 4-position (H-4) in this alternative, which would appear as a doublet coupled to H-5. Its chemical shift is expected to be significantly upfield (~6.33 ppm) compared to the pyrazole protons in the other two molecules due to the absence of the deshielding bromine atom.
-
The H-5 proton would also be a doublet and is predicted to be at a similar chemical shift to our target molecule's H-5 proton.
-
The chemical shifts of the chloromethyl and ethyl groups are predicted to be very similar to those in our target molecule, indicating that the 4-bromo substituent has a more pronounced effect on the adjacent pyrazole ring protons than on the more distant substituents.
Experimental Protocol for 1H NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following experimental protocol is recommended.
Figure 4. Standard workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition (using a 400 MHz NMR Spectrometer as an example):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans (typically 16 to 32 for a standard 1H spectrum).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the signal for a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
This comprehensive guide provides a robust framework for the interpretation and comparative analysis of the 1H NMR spectrum of this compound. By understanding the fundamental principles and the influence of various substituents, researchers can confidently elucidate the structures of novel pyrazole derivatives, a critical step in the advancement of chemical and pharmaceutical research.
References
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]
Sources
Mass spectrometry (MS) characterization of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Publish Comparison Guide: Mass Spectrometry Characterization of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Executive Summary
This guide provides a definitive technical analysis for the mass spectrometry (MS) characterization of This compound . As a highly functionalized heterocyclic building block, this compound presents unique analytical challenges due to its mixed halogenation (Br/Cl) and the reactivity of the chloromethyl moiety.
This document objectively compares the two primary characterization workflows—Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) —evaluating their efficacy in structural confirmation, impurity profiling, and stability monitoring.
Key Insight: While LC-ESI-MS is superior for routine purity analysis, GC-EI-MS provides the necessary structural fingerprinting required to distinguish the target from regioisomers and hydrolysis degradation products.
Compound Profile & Theoretical Mass Data
Before selecting an ionization method, the theoretical isotopic envelope must be established to validate experimental data.
-
Chemical Formula:
-
Molecular Weight (Average): 223.50 g/mol
-
Monoisotopic Mass (Nominal): 222 Da (
)
The "3:4:1" Isotopic Signature
The simultaneous presence of one Bromine (
| Ion Species | Isotope Composition | Relative Abundance (Theoretical) |
| M ( | 3 (Base) | |
| M+2 ( | 4 (Highest) | |
| M+4 ( | 1 |
Analyst Note: Any deviation from this 3:4:1 intensity ratio indicates interference from an impurity (e.g., the des-bromo analog or hydrolysis product).
Comparative Analysis: LC-ESI-MS vs. GC-EI-MS
The following table contrasts the performance of the two leading alternatives for characterizing this specific pyrazole intermediate.
| Feature | Method A: LC-ESI-MS (Positive Mode) | Method B: GC-EI-MS (Electron Impact) |
| Primary Utility | Purity determination & reaction monitoring. | Structural elucidation & fingerprinting. |
| Ionization Type | Soft (Protonation | Hard (Fragmentation |
| Molecular Ion | Strong | Distinct |
| Fragmentation | Minimal (requires CID). | Extensive (diagnostic loss of halogens). |
| Sample Integrity | High Risk: Chloromethyl group may hydrolyze in aqueous mobile phases. | Stable: Gas phase analysis avoids solvolysis. |
| Detection Limit | High Sensitivity (pg levels). | Moderate Sensitivity (ng levels). |
Recommendation: Use Method B (GC-EI-MS) for initial structural validation and lot release. Use Method A (LC-ESI-MS) for high-throughput screening, provided strictly anhydrous solvents (e.g., Acetonitrile/Formic Acid) are used to prevent degradation.
Detailed Fragmentation Analysis (Structural Proof)
To confirm the position of substituents, we analyze the fragmentation pathways.[3] The stability of the pyrazole ring directs fragmentation toward the exocyclic substituents.
Pathway A: Electron Impact (EI) Fragmentation
In the GC-MS source (70 eV), the radical cation (
-
Loss of Chlorine (
): The chloromethyl C-Cl bond is the weakest, yielding a resonance-stabilized benzylic-type cation at 187 (from ). -
Loss of Bromine (
): Cleavage of the C-Br bond. -
Loss of Ethyl (
): Cleavage of the N-ethyl group via -hydrogen abstraction.
Pathway B: Hydrolysis Impurity Marker
A critical quality attribute is the absence of the Hydroxymethyl impurity (4-bromo-3-(hydroxymethyl)-1-ethyl-1H-pyrazole).
-
Target (
222): 3:4:1 Isotope Pattern. -
Impurity (
204): 1:1 Isotope Pattern (Br only, Cl is lost). -
Detection: If the M+2 peak drops in relative intensity compared to the theoretical 3:4:1 model, the sample is contaminated with the non-chlorinated hydrolysis product.
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this compound, highlighting the critical "Dry Solvent" requirement to avoid artifacts.
Caption: Analytical workflow emphasizing the dual-method approach for validating the isotopic signature and fragmentation fingerprint.
Validated Experimental Protocol
To ensure reproducibility and prevent the common "hydrolysis artifact" seen in pyrazole chloromethyl derivatives, follow this strict protocol.
Reagents & Equipment
-
Solvent: LC-MS Grade Acetonitrile (MeCN), strictly anhydrous. Do not use Methanol (risk of methylation).
-
Instrument: Agilent 6500 Q-TOF (or equivalent) for ESI; Agilent 5977B MSD for EI.
Step-by-Step Methodology
Method A: LC-ESI-MS (Purity Check)
-
Preparation: Dilute 1 mg of sample in 1 mL of anhydrous MeCN. Vortex for 10 seconds.
-
Injection: Inject 1 µL onto a C18 Reverse Phase column (Rapid run: 5 min gradient).
-
Mobile Phase: Water (0.1% Formic Acid) / MeCN (0.1% Formic Acid). Note: Minimize residence time in water.
-
Detection: Scan range
100–500. Extract ion chromatogram (EIC) for 222.9, 224.9, 226.9. -
Validation: Confirm the ratio of peak areas approximates 3:4:1.
Method B: GC-EI-MS (Structural Confirmation)
-
Preparation: Dilute 1 mg of sample in 1 mL of Dichloromethane (DCM).
-
Inlet: Split injection (20:1) at 250°C.
-
Column: HP-5ms (30m x 0.25mm).
-
Oven Program: Hold 60°C for 1 min, ramp 20°C/min to 280°C.
-
Data Analysis: Look for the molecular ion triplet at 10-12 min retention time. Verify the loss of 35 Da (Cl) fragment.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive guide on isotopic patterns of halogens).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for EI fragmentation mechanisms of alkyl halides and heteroaromatics).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Reference for general pyrazole fragmentation patterns).
-
Holzer, W., et al. (2009).[4] "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[4] Molbank, M639.[4] (Provides comparative spectral data for 4-bromo-pyrazole derivatives).
-
Infantes, L., & Motherwell, W. D. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 13(7), 1101. (Structural context for halogenated pyrazoles).
Sources
A Comparative Guide to the Reactivity of 1-Ethyl vs. 1-Methyl Pyrazole Building Blocks
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole moiety is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, from blockbuster anti-inflammatory drugs to targeted oncology treatments. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and rich opportunities for molecular interactions. The substitution pattern on the pyrazole ring, particularly at the N1 position, is a critical determinant of a molecule's physicochemical properties and its subsequent reactivity in synthetic transformations. This guide provides an in-depth comparison of two of the most common N-alkylated pyrazole building blocks: 1-methylpyrazole and 1-ethylpyrazole. We will explore how the subtle difference between a methyl and an ethyl group at the N1 position can impart distinct reactivity profiles, influencing key synthetic operations such as electrophilic substitution, C-H functionalization, and palladium-catalyzed cross-coupling reactions. Understanding these nuances is paramount for researchers in drug development, enabling the rational selection of building blocks to optimize synthetic routes and accelerate the discovery of new chemical entities.
Fundamental Differences: A Tale of Two Alkyl Groups
The choice between a 1-methyl and a 1-ethyl pyrazole building block is often dictated by the specific synthetic transformation being planned. The differences in their reactivity stem from a combination of electronic and steric effects.
Electronic Effects: The Inductive Push
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The ethyl group, being slightly larger and more polarizable than the methyl group, exerts a marginally stronger electron-donating effect. This increased electron donation enriches the π-system of the pyrazole ring, albeit to a small extent. This subtle electronic perturbation can influence the susceptibility of the pyrazole ring to electrophilic attack.
Steric Hindrance: A Matter of Size
The most significant difference between the two substituents is their steric bulk. The ethyl group, with its additional methylene unit, presents a greater steric profile than the methyl group. This steric hindrance can play a decisive role in reactions where a reagent or catalyst needs to approach the pyrazole ring, particularly at the adjacent C5 position or the N2 nitrogen.
Comparative Reactivity in Key Synthetic Transformations
The interplay of these electronic and steric factors manifests in the relative reactivity of 1-methyl- and 1-ethylpyrazole derivatives in various chemical reactions crucial for the elaboration of complex molecules.
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrazole ring, such as halogenation or nitration, predominantly occurs at the C4 position, which is the most electron-rich carbon.[1]
-
Predicted Reactivity: Based purely on electronic arguments, the slightly greater electron-donating nature of the ethyl group in 1-ethylpyrazole would be expected to render the pyrazole ring more nucleophilic, potentially leading to a faster reaction rate in electrophilic aromatic substitution compared to 1-methylpyrazole.
-
Practical Considerations: This electronic effect is subtle. In practice, for many standard electrophilic substitution reactions, the difference in reactivity is likely to be minimal and may not significantly impact reaction outcomes or yields. Milder and more selective halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are often preferred over diatomic halogens to ensure controlled monosubstitution at the C4 position.[2]
Deprotonation and C-H Functionalization
Direct C-H functionalization, often initiated by deprotonation (metalation), is a powerful tool for introducing substituents onto the pyrazole ring. The most acidic proton on an N-alkylated pyrazole is typically at the C5 position.
-
Predicted Reactivity: The steric bulk of the N1-substituent is a critical factor in the kinetics of deprotonation. The larger ethyl group in 1-ethylpyrazole is expected to present greater steric hindrance to the approaching base (e.g., n-butyllithium) compared to the methyl group in 1-methylpyrazole. This could lead to a slower rate of deprotonation at the C5 position for 1-ethylpyrazole derivatives.[3]
-
Experimental Rationale: Studies on the lithiation of 1-methylpyrazole have shown that under thermodynamic control, deprotonation occurs selectively at the C5 position.[3] It is reasonable to extrapolate that the increased steric encumbrance of an ethyl group would disfavor the formation of the transition state for C5-lithiation, potentially requiring longer reaction times or stronger bases to achieve comparable conversion to the 1-methyl analogue.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools for forming C-C and C-N bonds, respectively, and are widely used in the synthesis of pyrazole-containing drug candidates.[4][5]
-
Predicted Reactivity in Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the N1-alkyl group can influence the catalytic cycle in several ways. While the electronic effect on the oxidative addition step is likely minor, the steric profile of the N1-substituent can impact the coordination of the pyrazole to the palladium center and the subsequent reductive elimination step. For sterically demanding coupling partners or bulky phosphine ligands, the more compact 1-methylpyrazole may offer a slight advantage, potentially leading to faster reaction rates and higher yields by minimizing steric clashes in the transition state.[6]
-
Predicted Reactivity in Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the steric environment around the pyrazole ring is crucial in the Buchwald-Hartwig amination.[7] The formation of the palladium-amide complex and the subsequent reductive elimination to form the C-N bond can be sensitive to steric hindrance. Consequently, 1-methyl-substituted halopyrazoles might be expected to undergo amination more readily than their 1-ethyl counterparts, especially when coupled with bulky amines.
Data Summary: A Predictive Comparison
While direct, side-by-side comparative studies are scarce in the literature, we can construct a predictive framework based on fundamental chemical principles.
| Reaction Type | Building Block | Predicted Relative Reactivity | Rationale |
| Electrophilic Substitution (at C4) | 1-Ethylpyrazole | Slightly Faster | Stronger +I effect of the ethyl group increases the nucleophilicity of the pyrazole ring. |
| 1-Methylpyrazole | Slightly Slower | Weaker +I effect compared to the ethyl group. | |
| Deprotonation (at C5) | 1-Ethylpyrazole | Slower | Increased steric hindrance from the ethyl group impedes the approach of the base. |
| 1-Methylpyrazole | Faster | Less steric hindrance allows for easier access to the C5 proton. | |
| Suzuki-Miyaura Coupling | 1-Ethylpyrazole | Potentially Slower | Greater steric bulk may disfavor the formation of crowded transition states. |
| 1-Methylpyrazole | Potentially Faster | Smaller size minimizes steric clashes, potentially leading to faster catalysis. | |
| Buchwald-Hartwig Amination | 1-Ethylpyrazole | Potentially Slower | Increased steric hindrance can impede the approach of the amine and the reductive elimination step. |
| 1-Methylpyrazole | Potentially Faster | Less steric hindrance facilitates the key steps of the catalytic cycle. |
Experimental Protocols and Methodologies
To empirically validate the predicted differences in reactivity, the following standardized protocols can be employed.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for comparing the reaction rates and yields of 4-bromo-1-methylpyrazole and 4-bromo-1-ethylpyrazole in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Comparative Suzuki-Miyaura Coupling.
Expected Observations: It is hypothesized that the reaction with 4-bromo-1-methylpyrazole will proceed to completion faster and may afford a slightly higher isolated yield compared to the reaction with 4-bromo-1-ethylpyrazole, due to the reduced steric hindrance of the methyl group.
Protocol 2: Comparative Deprotonation/C-H Functionalization
This protocol outlines a method to compare the ease of deprotonation of 1-methylpyrazole and 1-ethylpyrazole followed by quenching with an electrophile.
Caption: Workflow for Comparative Deprotonation.
Expected Observations: After one hour at -78 °C, it is anticipated that the deprotonation of 1-methylpyrazole will have proceeded to a greater extent than that of 1-ethylpyrazole. This would be reflected in a higher conversion to the C5-functionalized product upon quenching with the electrophile.
Conclusion and Strategic Recommendations
The choice between 1-methyl and 1-ethyl pyrazole building blocks is a nuanced decision that should be guided by the specific demands of the synthetic route.
-
Choose 1-Methylpyrazole when:
-
The reaction involves sterically demanding reagents or catalysts.
-
Maximizing reaction rates in cross-coupling or C-H functionalization is a priority.
-
Minimizing potential steric clashes is crucial for achieving high yields.
-
-
Choose 1-Ethylpyrazole when:
-
A slight increase in the electron-donating character of the pyrazole ring is desired, for example, to enhance reactivity in electrophilic substitution.
-
The reaction conditions are robust and less sensitive to steric effects.
-
The ethyl group is a desired structural feature in the final target molecule for modulating properties like lipophilicity or metabolic stability.
-
Ultimately, while theoretical principles provide a strong predictive framework, empirical validation through carefully designed experiments, as outlined in this guide, remains the gold standard for synthetic route optimization.
References
-
1-methyl pyrazole - Physico-chemical Properties. (2024). ChemBK. [Link]
-
Chemical and physical properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Cheméo. [Link]
-
1-Ethylpyrazole: A Versatile Research Compound. Apex Molecule. [Link]
-
1-Ethylpyrazole | C5H8N2. PubChem. [Link]
-
The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. PubMed. [Link]
-
Deprotonation of 2-Substituted Pyrazole 1Oxides. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
First principle calculations of the electronic and vibrational properties of the 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole molecule. PubMed. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. (2012). ResearchGate. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
-
Recent Advances in the Chemistry of Pyrazoles. Part 2. Reactions and N-Heterocyclic Carbenes of Pyrazole. Bentham Science. [Link]
-
The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (2025). ResearchGate. [Link]
-
Electrophilic Aromatic Substitutions: Chlorination and Bromination. (2018). Master Organic Chemistry. [Link]
-
Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). (2024). ResearchGate. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]
-
N-methylation of pyrazole. (2023). Reddit. [Link]
-
Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Royal Society of Chemistry. [Link]
-
Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. PubMed. [Link]
-
Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
-
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. National Institutes of Health. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2025). ResearchGate. [Link]
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- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Reference standards for 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole analysis
An In-Depth Technical Guide to Establishing Reference Standards for the Analysis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of quantification, impurity profiling, and stability testing hinges on the quality of the reference standard used. This guide provides a comprehensive comparison of approaches for establishing a reliable reference standard for this compound, a substituted pyrazole intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs). As a senior application scientist, this document moves beyond mere procedural lists to explain the scientific rationale behind the qualification and use of analytical reference standards, ensuring your methodologies are robust, reproducible, and trustworthy.
The Imperative for a High-Quality Reference Standard
An ideal reference standard is defined by several key attributes:
-
Purity: A high degree of chemical purity with a quantitatively assigned value and an associated uncertainty.
-
Identity: Unambiguous confirmation of the chemical structure.
-
Homogeneity: Uniformity of the material throughout the batch.
-
Stability: Documented stability under defined storage conditions.
-
Traceability: The assigned purity value is metrologically traceable to a higher-order standard, such as the International System of Units (SI).
This guide will compare two primary alternatives for obtaining a reference standard for this compound: a well-characterized in-house "working standard" and a commercially sourced Certified Reference Material (CRM).
Comparative Analysis of Reference Standard Alternatives
The selection of a reference standard depends on the application, regulatory requirements, and available resources. Below is a comparison of the two main approaches.
Alternative A: The In-House Characterized Working Standard
This involves using a batch of the synthesized this compound that has been thoroughly characterized by the end-user's laboratory. This is a common practice in early-stage research and development.
Characterization Workflow:
A comprehensive characterization of an in-house standard should involve a suite of orthogonal analytical techniques to ensure its identity and purity.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (due to Br and Cl), and provides fragmentation data consistent with the proposed structure.[1][2]
-
FTIR Spectroscopy: Confirms the presence of key functional groups.
-
-
Purity Assessment:
-
Chromatography (HPLC/UPLC, GC): An area percent purity is determined, which is a relative purity assessment. It is crucial to develop a method that separates all potential process-related impurities and degradation products.[3][4]
-
Residual Solvents: Determined by Headspace GC.
-
Water Content: Determined by Karl Fischer titration.
-
Inorganic Impurities: Determined by sulfated ash/residue on ignition.
-
Table 1: Exemplary Analytical Data for an In-house Working Standard
| Parameter | Method | Exemplary Result | Interpretation |
| Identity | |||
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Confirms proton environment and structure |
| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to structure | Confirms carbon backbone |
| High-Resolution MS | ESI-TOF | [M+H]⁺ matches theoretical | Confirms elemental composition |
| FTIR | KBr Pellet | Peaks consistent with functional groups | Confirms functional groups |
| Purity | |||
| Purity by HPLC | UV at 220 nm | 99.5% (Area %) | Relative purity; assumes equal response factor for impurities |
| Residual Solvents | Headspace GC | <0.1% | Meets typical limits for common synthesis solvents |
| Water Content | Karl Fischer | 0.2% | Quantifies water as an impurity |
| Sulfated Ash | USP <281> | <0.1% | Quantifies non-volatile inorganic impurities |
| Calculated Purity | Mass Balance | 99.2% | Purity assigned by subtracting impurities from 100%. Lacks metrological traceability. |
Alternative B: Certified Reference Material (CRM)
A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5] For organic molecules like this compound, the purity is often certified using Quantitative NMR (qNMR).
The Power of Quantitative NMR (qNMR)
Quantitative NMR has emerged as a primary ratio method for determining the purity of organic compounds.[6][7][8] Its key advantage is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for the determination of the analyte's purity by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[7]
This method provides direct traceability to SI units via the certified internal standard, making it a "gold standard" for purity assignment.[5][6]
Table 2: Comparison of In-house Standard vs. Certified Reference Material
| Feature | In-house Working Standard | Certified Reference Material (CRM) |
| Purity Assignment | Mass balance approach (100% - impurities) | Primary method, typically qNMR. |
| Traceability | Not directly traceable to SI units | Metrologically traceable to SI units.[5] |
| Uncertainty | Uncertainty is typically not rigorously calculated | A comprehensive uncertainty budget is calculated and reported. |
| Documentation | Internal report or data summary | Official Certificate of Analysis with all characterization data and uncertainty. |
| Regulatory Acceptance | Suitable for internal R&D | Preferred for quality control, stability studies, and regulatory submissions. |
| Cost & Availability | Lower initial cost; readily available if synthesized in-house | Higher cost; may not be available for novel compounds. |
Experimental Protocols
To ensure the trustworthiness of any reference standard, the analytical methods used for its characterization must be robust and well-documented.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main component from potential process-related impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total peak area.
-
Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable compounds like the target pyrazole derivative.[1][2]
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
-
Sample Preparation:
-
Prepare a dilute solution (approx. 100 µg/mL) of the compound in ethyl acetate.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Compare the resulting mass spectrum with the expected fragmentation pattern and isotopic distribution for C₇H₁₀BrClN₂.
-
Protocol 3: Purity Assignment by Quantitative NMR (¹H-qNMR)
This protocol outlines the steps for certifying the purity of this compound using a certified internal standard.
-
Materials:
-
Analyte: this compound
-
Internal Standard (IS): Certified Maleic Acid (NIST traceable)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the analyte and 10 mg of the maleic acid internal standard into the same vial using a microbalance.
-
Record the weights to 0.01 mg.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
-
NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher field strength
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically >30 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the pyrazole ring proton) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
Visualization of Key Workflows
Visualizing complex scientific processes enhances understanding and ensures procedural consistency. The following diagrams, rendered in DOT language, illustrate the decision-making and analytical workflows.
Caption: Decision workflow for selecting an appropriate reference standard.
Caption: Step-by-step workflow for purity assignment using qNMR.
Conclusion and Recommendations
For the analysis of this compound, the choice of reference standard profoundly impacts the quality of the resulting data.
-
For critical applications , such as quality control release testing, official method validation, and in support of regulatory filings, the use of a Certified Reference Material (CRM) is strongly recommended. The metrological traceability and rigorously calculated uncertainty associated with a CRM provide the highest level of scientific and regulatory confidence.
-
For internal research and development , a well-characterized in-house working standard can be a practical and cost-effective solution. However, it is crucial to perform a comprehensive suite of orthogonal analytical tests to confirm its identity and assign a purity value based on a mass balance approach. The limitations of this approach, particularly the lack of direct traceability, must be understood and acknowledged.
Ultimately, the foundation of reliable analytical science is built upon well-characterized and appropriate reference standards. By understanding the principles and methodologies outlined in this guide, researchers can make informed decisions that enhance the integrity, accuracy, and trustworthiness of their work.
References
-
BIPM. qNMR - BIPM.org. [Link]
-
Separation Science. Certified reference materials for quantitative NMR. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
Bruker. Quantitative NMR Assays (qNMR). [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
PubChem. 4-Bromopyrazole. [Link]
-
U.S. Environmental Protection Agency (EPA). 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties. [Link]
-
PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
SpectraBase. 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide - 1H NMR. [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
MDPI. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]
-
SpectraBase. ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate - 1H NMR. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
PubChemLite. 4-bromo-3-(chloromethyl)-1,5-dimethyl-1h-pyrazole. [Link]
-
International Journal of Pharma Research and Health Sciences. Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. [Link]
-
MP Biomedicals. PYRAZOLE UN2811-III (6.1). [Link]
-
ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
PMC. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Journal of the American Chemical Society. Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PMC. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]
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- 8. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of Chloromethyl Pyrazole Reagents
Executive Summary
Chloromethyl pyrazoles are pivotal building blocks in modern medicinal chemistry, serving as versatile intermediates for introducing the pyrazole moiety into complex molecular architectures. The efficiency of synthesizing these reagents, however, varies significantly depending on the chosen synthetic route and the substitution pattern of the pyrazole core. This guide provides a comprehensive comparative analysis of common methodologies for preparing chloromethyl pyrazoles, with a focus on reaction yields and factors influencing the outcome. We delve into the classic direct chloromethylation and contrast it with multi-step strategies, offering detailed, field-proven protocols and troubleshooting insights to guide researchers toward optimal synthetic decisions.
Introduction: The Strategic Importance of Chloromethyl Pyrazoles
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics like Celecoxib and Crizotinib.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for engaging with biological targets.[1] The chloromethyl group, a reactive electrophilic handle, transforms the stable pyrazole ring into a potent alkylating agent, enabling its covalent linkage to a wide array of nucleophilic substrates. This makes chloromethyl pyrazoles highly valuable reagents for synthesizing diverse compound libraries in the quest for new therapeutic agents.
However, the synthesis of these reagents is not always straightforward. The choice of synthetic methodology can have a profound impact on yield, purity, and the formation of undesirable byproducts. This guide aims to demystify the synthetic landscape, providing a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their specific target molecule.
Core Synthetic Methodologies & Mechanistic Insights
The preparation of chloromethyl pyrazoles is dominated by a few key strategies. Understanding the mechanism and inherent limitations of each is crucial for successful synthesis.
Method A: Direct Electrophilic Chloromethylation
The most common approach is the direct chloromethylation of a pyrazole ring, often using a mixture of formaldehyde and concentrated hydrochloric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic chloromethylation on the pyrazole ring.
This method's primary advantage is its operational simplicity. However, its significant drawback is the frequent formation of a major byproduct: methanediylbispyrazole.[2][3] This occurs when the initially formed chloromethyl pyrazole, being highly reactive, acts as an alkylating agent towards another molecule of the starting pyrazole.
Caption: Competing reaction pathways in the direct chloromethylation of pyrazoles.
The propensity for byproduct formation is highly dependent on the substituents of the pyrazole ring and the reaction conditions.[4] Electron-rich pyrazoles, such as those with multiple methyl groups, are more nucleophilic and tend to favor the formation of the bis-adduct over the desired chloromethylated product.[2][3] Conversely, the presence of electron-withdrawing phenyl groups can favor the formation of the chloromethyl derivative.[3]
Method B: Hydroxymethylation Followed by Chlorination
To circumvent the byproduct issue, a two-step approach can be employed. This involves an initial, more controllable hydroxymethylation of the pyrazole, followed by the conversion of the resulting alcohol to the chloride.
-
Hydroxymethylation: The pyrazole is reacted with formaldehyde under basic or neutral conditions to yield a hydroxymethyl pyrazole. This step generally avoids the formation of the bis-adduct.
-
Chlorination: The isolated hydroxymethyl intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to cleanly afford the chloromethyl pyrazole.
While this method involves an additional step, the improved control and higher purity of the final product often justify the extra effort, leading to a higher overall isolated yield of the desired product.
Comparative Yield Analysis
The selection of a synthetic strategy should be data-driven. The table below summarizes reported yields for the synthesis of various chloromethyl pyrazole reagents, highlighting the impact of substrate and methodology.
| Pyrazole Substrate | Method | Reagents | Conditions | Yield (%) | Key Observations & Byproducts | Reference |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Direct | Paraformaldehyde, conc. HCl | Reflux, 1.5 h | 10% | The major product was methane-4,4'-diylbis(3,5-dimethyl-1-phenyl-1H-pyrazole) with a 60% yield.[3] | [3] |
| 1,3,5-Triphenyl-1H-pyrazole | Direct | Not specified | Not specified | Not specified | Afforded the chloromethyl derivative as the only reaction product, indicating steric hindrance may prevent bis-adduct formation. | [3] |
| 5-Amino-1H-pyrazole-4-carbaldehydes | Two-Step | 1. Chloroacetyl chloride, Pyridine2. NH₄OH | 0°C to RT | 92% (for one derivative) | A cascade reaction leading to 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines, demonstrating a highly efficient, specialized application.[5] | [5] |
| Pyrazole | Electrochemical | NaCl (aq) | Galvanostatic electrolysis | 68% | An alternative method for C-H chlorination at the 4-position, avoiding formaldehyde. | [6] |
| 3,5-Dimethylpyrazole | Electrochemical | NaCl (aq) | Galvanostatic electrolysis | 92% | Electron-donating methyl groups activate the ring for high-yield electrochemical chlorination at the 4-position.[6] | [6] |
| General Pyrazoles | Multi-component | Hydrazines, Nitriles, Benzenethiols | Iodine-mediated | 39-91% | Synthesis of aminopyrazole-thioethers, where a chloromethyl group could be on a substituent rather than the ring itself. | [7] |
Analysis of Trends:
-
Substituent Effects: The direct chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole provides a stark example of how electron-donating groups can dramatically lower the yield of the desired product by promoting the formation of the bis(pyrazolyl)methane byproduct.[3] In contrast, the high yield obtained from the electrochemical chlorination of 3,5-dimethylpyrazole suggests that the reaction mechanism is key; the electrochemical method avoids the reactive chloromethyl intermediate that leads to the side reaction.[6]
-
Methodology is Key: The direct chloromethylation method is often low-yielding for activated pyrazoles.[3] Multi-step or alternative approaches, like the electrochemical method or specialized cascade reactions, can offer significantly higher yields and cleaner product profiles.[5][6]
-
Steric Hindrance: The successful chloromethylation of 1,3,5-triphenyl-1H-pyrazole suggests that bulky substituents can sterically hinder the approach of a second pyrazole molecule, thus suppressing the formation of the bis-adduct.[3]
Detailed Experimental Protocols
Reproducibility is the cornerstone of chemical synthesis. The following protocols are based on published literature to ensure their reliability.
Protocol 1: Direct Chloromethylation of 3,5-Dimethyl-1-phenyl-1H-pyrazole (Low Yield Example)
This protocol illustrates the challenges of direct chloromethylation with an activated substrate.
Reference: Astakyan, V.I., et al. (2015). Zhurnal Obshchei Khimii.[3]
Materials:
-
3,5-dimethyl-1-phenyl-1H-pyrazole (17.1 g, 0.1 mol)
-
Paraformaldehyde (3.0 g)
-
Concentrated Hydrochloric Acid (50 mL)
-
Sodium Hydroxide solution (for neutralization)
-
Butanol (for extraction)
-
Magnesium Sulfate (for drying)
Procedure:
-
Combine 3,5-dimethyl-1-phenyl-1H-pyrazole, paraformaldehyde, and concentrated HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a NaOH solution.
-
Extract the products with butanol.
-
Dry the organic extract over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The residue is then subjected to vacuum distillation.
Causality and Insights: The low yield is a direct consequence of the high nucleophilicity of the pyrazole ring, enhanced by the two methyl groups. This makes the starting material a better nucleophile for the chloromethylated product than the intended target, leading to the predominance of the bis-adduct.
Protocol 2: Electrochemical Chlorination of 3,5-Dimethylpyrazole (High Yield Example)
This protocol demonstrates a modern, efficient alternative for C-H functionalization.
Reference: Lyalin, B.V., et al. (2008). Russian Journal of Electrochemistry.[6]
Materials:
-
3,5-Dimethylpyrazole
-
Aqueous Sodium Chloride (NaCl) solution
-
Platinum (Pt) anode
-
Diaphragm electrolytic cell
Procedure:
-
The synthesis is carried out via galvanostatic diaphragm electrolysis.
-
The anolyte consists of an aqueous solution of 3,5-dimethylpyrazole and NaCl.
-
A platinum anode is used as the working electrode.
-
Electrolysis is conducted under controlled current density.
-
Upon completion (monitored by GC or TLC), the reaction mixture is worked up to isolate the product.
-
Product: 4-chloro-3,5-dimethylpyrazole. Yield: 92% .[6]
Causality and Insights: This method generates the chlorinating species in situ at the anode surface. The pyrazole is then chlorinated directly at the activated C-4 position. This process avoids the formation of highly reactive electrophilic intermediates in the bulk solution, thus preventing the subsequent side reaction that leads to bis-adducts. The high yield underscores the efficiency and selectivity that can be achieved by choosing an appropriate synthetic methodology.
Conclusion and Recommendations
The synthesis of chloromethyl pyrazole reagents is a critical step in the development of novel pharmaceuticals and agrochemicals. While direct chloromethylation with formaldehyde and HCl is a long-established method, its utility is severely limited for electron-rich pyrazole systems, where the formation of methanediylbispyrazole byproducts can drastically reduce yields.
For researchers working with such activated pyrazoles, alternative strategies are strongly recommended:
-
Two-step hydroxymethylation-chlorination sequences offer superior control and often lead to higher overall yields of pure product.
-
Modern electrochemical methods represent a highly efficient and clean alternative for the C-H chlorination of pyrazoles, capable of delivering excellent yields where traditional methods fail.[6]
Ultimately, the optimal synthetic route depends on the specific substrate, available equipment, and desired scale. By understanding the underlying mechanisms and consulting comparative data, researchers can make informed decisions to maximize efficiency and accelerate their discovery programs.
References
-
Lopez, S. E., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(22), 5484. Available at: [Link]
- Various Authors. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ScienceDirect. Available upon search.
-
Astakyan, V.I., et al. (2016). Chloromethylation of Pyrazole Ring. ResearchGate. Available at: [Link]
- Patel, H., et al. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Journal of Drug Delivery and Therapeutics. Available upon search.
-
Wang, X., et al. (2020). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 18(3), 475-480. Available at: [Link]
-
Deng, X., et al. (2006). 5-Benzo[2][8]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available at: [Link]
-
Astakyan, V.I., et al. (2016). Chloromethylation of pyrazole ring. Russian Journal of General Chemistry, 85, 2636–2638. Available at: [Link]
-
Luo, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available at: [Link]
-
Chen, C-Y., et al. (2024). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ChemistrySelect. Available at: [Link]
-
Lyalin, B.V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320–1326. Available at: [Link]
- Adhvaryu, A., et al. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Google Patents. WO2016113741A1.
-
Brown, D. W. (1987). New studies in aromatic chloromethylation. Durham E-Theses. Available at: [Link]
-
Bautista-Hernández, C. I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5567. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Part 1: Executive Summary & Immediate Action
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole contains a highly reactive chloromethyl moiety , classifying it as a Lachrymatory Alkylating Agent . It poses significant risks of chemical burns, respiratory damage, and potential mutagenicity due to its ability to alkylate DNA bases.
Do not dispose of this compound via municipal drains or standard trash.
Quick Reference: Waste Stream Allocation
| State | Waste Stream ID | Container Labeling |
| Solid (Pure) | RCRA Hazardous Waste (P-Listed/U-Listed equivalent) | "Toxic Solid, Organic, n.o.s. (Contains this compound)" |
| Liquid (Solution) | Halogenated Organic Solvents | "Flammable/Toxic Liquid, Halogenated. DO NOT MIX with Oxidizers." |
| Glassware/Sharps | Chemically Contaminated Sharps | "Contaminated with Alkylating Agents - Deactivate before disposal" |
Part 2: Chemical Profile & Hazard Assessment[3]
To safely dispose of this chemical, one must understand the causality of its hazards. The molecule consists of a pyrazole core with two distinct halogenated zones:
-
The 4-Bromo Substituent: A stable aryl halide. Its primary disposal concern is the generation of corrosive hydrogen bromide (HBr) and brominated dioxins if incinerated improperly.
-
The 3-(Chloromethyl) Group (CRITICAL): This is a benzylic-like alkyl halide. It is highly electrophilic and reactive toward nucleophiles (water, amines, DNA).
-
Mechanism of Danger:[1] It undergoes
reactions, rapidly transferring the group to biological nucleophiles. -
Disposal Implication: Waste containers must be free of strong nucleophiles (like concentrated ammonia or hydroxides) to prevent uncontrolled exothermic polymerization or hydrolysis in the drum.
-
Part 3: Step-by-Step Disposal Workflows
Workflow A: Routine Solid & Liquid Waste Disposal
This protocol ensures compliance with EPA RCRA standards for halogenated organics.
Prerequisites:
-
Nitrile gloves (double-gloved recommended)
-
Chemical splash goggles
-
Fume hood operation[2]
Step 1: Segregation Isolate the chemical from oxidizers (e.g., nitric acid, peroxides) and strong bases .
-
Reasoning: Oxidizers can react with the ethyl group or pyrazole ring to form explosive byproducts. Bases can trigger rapid hydrolysis of the chloromethyl group, pressurizing the waste container.
Step 2: Solubilization (For Residual Solids) If you have small amounts of solid residue in a flask:
-
Dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .
-
Transfer to the Halogenated Organic Waste carboy.
-
Validation: Ensure the carboy is labeled "Halogenated." Mixing this with non-halogenated solvents (like acetone) increases incineration costs and complicates downstream processing.
Step 3: Labeling & Storage Mark the container with the specific hazard: "Alkylating Agent - Potential Carcinogen." Store in a cool, ventilated satellite accumulation area until pickup.
Workflow B: Spill Cleanup & Deactivation (Emergency)
The "Thiosulfate Quench" Protocol For spills, simple absorption is insufficient due to the volatility and reactivity of the chloromethyl group. You must chemically deactivate the alkylating potential.
Reagents:
-
Quench Solution: 10% Sodium Thiosulfate (
) + 2% Sodium Bicarbonate ( ) in water.
Procedure:
-
Evacuate & Ventilate: If the spill is >10g or outside a hood, evacuate the area. The chloromethyl group can act as a lachrymator (tear gas).
-
Cover: Gently cover the spill with a spill pad or vermiculite to limit vapor release.
-
Deactivate: Flood the area (over the vermiculite) with the Quench Solution . Allow to sit for 30 minutes .
-
Chemistry: The thiosulfate ion (
) is a soft nucleophile that rapidly displaces the chloride, forming a non-volatile, water-soluble Bunte salt.
-
-
Collection: Scoop the wet slurry into a wide-mouth jar. Label as "Deactivated Halogenated Debris."
-
Validation: Check pH of the slurry. It should be slightly basic (pH 8-9). If acidic, add more bicarbonate to neutralize any HCl generated.
Part 4: Visualization of Logic Flows
Diagram 1: Waste Stream Decision Tree
This logic gate ensures the material never ends up in an incompatible stream.
Caption: Decision matrix for segregating waste based on physical state and urgency.
Diagram 2: Chemical Deactivation Mechanism
Visualizing why Thiosulfate is the required decontaminant.
Caption: The SN2 reaction mechanism where Thiosulfate neutralizes the reactive chloromethyl group.
Part 5: Regulatory & Compliance Context
RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), this material falls under:
-
D022 (Chloroform equivalent): While not chloroform, the chloromethyl functionality often triggers "Toxicity Characteristic" protocols for halogenated organics.
-
F002 (Spent Halogenated Solvents): If dissolved in DCM or Methylene Chloride.
Transport (DOT)
If shipping waste off-site, the likely classification is:
-
UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 2924 (Flammable liquid, corrosive, n.o.s. - if in solution).
-
Packing Group: II (Medium Danger).
References
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (Analog). PubChem.[3][4] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[Link]
Sources
A Senior Application Scientist's Guide to Handling 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole: A Risk-Based Approach to Safety
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, halogenated heterocyclic compounds like 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole are of significant interest due to their versatile reactivity and potential as building blocks for complex molecular architectures. However, their utility is often accompanied by significant health and safety considerations. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of their research.
Understanding the Hazard: A Proactive Stance on Safety
This compound is a reactive compound that demands a high level of respect and caution. Its hazard profile, as outlined in its Safety Data Sheet (SDS), indicates that it is acutely toxic if swallowed, if it comes into contact with skin, or if inhaled. It is also corrosive to the skin and can cause serious eye damage. Furthermore, it may cause respiratory irritation. These hazards necessitate a multi-layered approach to personal protective equipment (PPE), engineering controls, and safe handling practices.
Part 1: The Foundation of Safety - Engineering Controls
Before any discussion of personal protective equipment, it is paramount to emphasize the foundational role of engineering controls. PPE should always be considered the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.
The Chemical Fume Hood: Your Primary Containment
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier, capturing and exhausting vapors, dusts, and aerosols that may be generated.
-
Verification of Functionality: Before commencing any work, it is crucial to verify the fume hood's functionality. This includes checking the air flow monitor and ensuring the sash is at the appropriate height.
-
Workflow within the Hood: All apparatus and chemicals should be kept at least six inches from the sash opening to ensure effective containment.
Ventilation and Air Exchange
The laboratory should have a ventilation system that provides an adequate number of air changes per hour. This helps to dilute and remove any fugitive emissions that may escape primary containment.
Part 2: Personal Protective Equipment (PPE) - A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound.
Hand Protection: The Critical Barrier
Given the acute dermal toxicity and corrosive nature of this compound, selecting the appropriate gloves is of utmost importance.
-
Material: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in situations where there is a risk of splash, double-gloving with a combination of nitrile and neoprene or butyl rubber gloves is recommended.
-
Inspection and Donning: Before each use, visually inspect gloves for any signs of degradation or punctures. When double-gloving, ensure the outer glove is removed first, followed by the inner glove, to prevent cross-contamination.
Eye and Face Protection: Shielding from Corrosive Splashes
The potential for serious eye damage from this compound necessitates robust eye and face protection.
-
Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection: Preventing Skin Contact
A flame-resistant lab coat is the minimum requirement for body protection. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation Hazards
Due to its acute inhalation toxicity and potential to cause respiratory irritation, respiratory protection may be necessary, particularly when handling the solid material outside of a fume hood or in the event of a spill.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.
-
Fit Testing: It is essential that any individual required to wear a respirator has undergone a proper fit test to ensure a tight seal.
Table 1: Summary of Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical splash goggles and face shield | Flame-resistant lab coat and chemically resistant apron | NIOSH-approved respirator with appropriate cartridges |
| Preparing Solutions | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical splash goggles and face shield | Flame-resistant lab coat and chemically resistant apron | As needed based on risk assessment |
| Running Reactions | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical splash goggles | Flame-resistant lab coat | As needed based on risk assessment |
| Work-up and Purification | Double-gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical splash goggles and face shield | Flame-resistant lab coat and chemically resistant apron | As needed based on risk assessment |
Part 3: Operational and Disposal Plans - A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and encompasses its entire lifecycle within the laboratory, from receipt to disposal.
Decontamination and Spill Response
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A solution of sodium bicarbonate can be used to neutralize any residual acidic byproducts.
-
Spill Response: In the event of a spill, the area should be evacuated, and access restricted. Appropriate PPE, including respiratory protection, must be worn during cleanup. The spilled material should be absorbed with an inert material, such as vermiculite or sand, and placed in a sealed container for disposal.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Diagram 1: PPE Selection Workflow
Caption: A workflow diagram illustrating the risk-based decision-making process for selecting appropriate PPE.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a set of rules but of cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can move from rote compliance to an intuitive and proactive approach to laboratory safety. This guide provides the foundational knowledge to build that understanding, empowering scientists to protect themselves, their colleagues, and the integrity of their groundbreaking research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
